3,6-Dimethoxypyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOBAGKDBSVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196692 | |
| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4603-59-2 | |
| Record name | 3,6-Dimethoxypyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004603592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethoxypyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DIMETHOXYPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD8K2NYA0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dimethoxypyridazine for Researchers and Drug Development Professionals
Introduction
3,6-Dimethoxypyridazine, identified by the CAS number 4603-59-2, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical development and synthetic organic chemistry.[1][2][3] Its unique molecular architecture, featuring a pyridazine core substituted with two methoxy groups, imparts a distinct reactivity profile, making it a valuable intermediate and building block for the synthesis of more complex molecular entities. This guide aims to provide a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, applications, and safety considerations. The insights provided herein are intended to support researchers and scientists in leveraging the full potential of this versatile molecule in their discovery and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. The compound presents as a white crystalline powder and is characterized by its stability under standard conditions.[2] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 4603-59-2 | [1][3] |
| Molecular Formula | C6H8N2O2 | [1][3] |
| Molecular Weight | 140.14 g/mol | [1][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 106 °C | [1] |
| Boiling Point | 297.4 °C at 760 mmHg | [1][2] |
| Density | 1.131 g/cm³ | [1][2] |
| Flash Point | 109.1 °C | [1] |
| Refractive Index | 1.489 | [1] |
| Topological Polar Surface Area | 44.2 Ų | [1][3] |
| XLogP3 | 0.2 | [1][3] |
Synthesis of this compound
The most prevalent and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with sodium methoxide.[1] This reaction proceeds efficiently due to the electron-deficient nature of the pyridazine ring, which is further activated by the two chlorine atoms, making the carbon atoms at the 3 and 6 positions susceptible to nucleophilic attack.
The workflow for this synthesis can be visualized as follows:
References
3,6-Dimethoxypyridazine chemical structure and IUPAC name
An In-Depth Technical Guide to 3,6-Dimethoxypyridazine: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical principles of this compound, from its fundamental structure to its synthesis and critical applications as a versatile building block in modern chemistry.
Introduction: The Role of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridazine derivatives are of significant interest due to their unique electronic properties and biological activities. This compound (CAS No: 4603-59-2) is a key member of this family, distinguished by the symmetrical placement of two methoxy groups on the pyridazine ring. These electron-donating groups modulate the reactivity of the heterocyclic core, making it a valuable intermediate for constructing more complex molecular architectures.[1][2] This guide provides an in-depth exploration of its chemical identity, a validated synthetic protocol, and an overview of its applications, grounded in established scientific principles.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's structure and physical properties is the foundation of all subsequent experimental work. This section details the fundamental characteristics of this compound.
Chemical Structure and IUPAC Nomenclature
The definitive IUPAC name for this compound is This compound .[3] Its structure consists of a six-membered pyridazine ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. Methoxy groups (-OCH₃) are substituted at the C3 and C6 positions.
DOT Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Core Identifiers and Properties
For unambiguous identification and experimental planning, the following identifiers and properties are critical. This data is aggregated from established chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
| CAS Number | 4603-59-2 | --INVALID-LINK--[4] |
| Molecular Formula | C₆H₈N₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 140.14 g/mol | --INVALID-LINK--[3] |
| Appearance | White to off-white crystalline solid/powder | --INVALID-LINK--[5], --INVALID-LINK--[2] |
| Melting Point | 106 °C | --INVALID-LINK--[6] |
| Boiling Point | 297.4 °C at 760 mmHg | --INVALID-LINK--[4], --INVALID-LINK--[7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol. | --INVALID-LINK--[5] |
| SMILES | COC1=CC=C(NN=C1)OC | --INVALID-LINK--[3] |
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a synthesized compound. The symmetrical nature of this compound leads to a relatively simple and interpretable spectroscopic profile.
-
¹H NMR Spectroscopy : The symmetry of the molecule results in a simplified spectrum. The two methoxy groups (-OCH₃) are chemically equivalent, producing a single, sharp singlet integrating to six protons. The two protons on the pyridazine ring (at C4 and C5) are also equivalent, giving rise to another singlet integrating to two protons.
-
¹³C NMR Spectroscopy : The spectrum will show three distinct signals corresponding to the three unique carbon environments: one for the two equivalent methoxy carbons, one for the two equivalent ring carbons attached to the methoxy groups (C3 and C6), and one for the two equivalent unsubstituted ring carbons (C4 and C5).
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks include C-H stretching vibrations from the methyl and aromatic groups, C=N and C=C stretching vibrations from the pyridazine ring, and strong C-O stretching bands characteristic of the methoxy ethers.[3]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z value corresponding to the molecular weight (approximately 140.06).[7]
Synthesis Protocol: From Dichloride to Dimethoxy Product
The most prevalent and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from 3,6-dichloropyridazine. The rationale for this choice is the high reactivity of the chlorine atoms, which are excellent leaving groups, and the ready availability of the starting material.
Reaction Principle and Workflow
The core transformation is the displacement of two chloride ions by two methoxide ions. Sodium methoxide serves as the source of the nucleophilic methoxide. The reaction is typically conducted in methanol, which acts as both a solvent and a reagent source in equilibrium with the sodium methoxide.
DOT Diagram: Synthesis Workflow
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful completion of each step and confirmation with the spectroscopic data provided in Section 3 ensures the integrity of the final product.
Materials and Reagents:
-
3,6-Dichloropyridazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 3,6-dichloropyridazine (1 equivalent).
-
Solvent Addition : Add anhydrous methanol to dissolve the starting material.
-
Nucleophile Addition : Carefully add sodium methoxide (approximately 2.7 equivalents) to the solution. The reaction is exothermic; addition may need to be controlled.[4]
-
Reaction Execution : Heat the reaction mixture to 70°C and maintain for 12-16 hours (overnight).[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Wash the organic solution with deionized water twice to remove inorganic salts and excess methanol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) or by silica gel column chromatography to yield a white crystalline solid.[8]
-
Characterization : Confirm the product's identity and purity using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its core structure.
-
Pharmaceutical Intermediate : It serves as a foundational scaffold for the synthesis of more complex molecules with potential biological activity. The pyridazine core is a known pharmacophore, and the methoxy groups can be readily converted to other functionalities or serve to modulate the electronic properties of the final compound. It is used in the synthesis of compounds ranging from antibiotics to plant growth promoters.[2][5]
-
Building Block in Organic Synthesis : The nitrogen atoms in the ring can be quaternized or act as ligands, while the methoxy groups can be demethylated to yield the corresponding pyridazinones. These transformations open pathways to a wide variety of other heterocyclic systems.[5]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
Hazard Profile:
-
Irritation : this compound may cause skin, eye, and respiratory irritation.[5][9]
-
Handling : Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[5][10]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep it away from strong oxidizing agents.[5][9]
First Aid Measures:
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact : Wash off with soap and plenty of water. If irritation persists, seek medical advice.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
DOT Diagram: Emergency Response Logic
Caption: A simplified workflow for responding to chemical exposure.
Conclusion
This compound is a fundamentally important heterocyclic compound whose utility is rooted in its straightforward synthesis and versatile reactivity. Its symmetrical structure provides a clean starting point for complex synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. This guide has provided the essential technical knowledge—from its molecular identity and spectroscopic signature to a validated synthesis protocol and safety guidelines—to empower researchers to confidently and effectively utilize this valuable chemical building block in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. 4603-59-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 3,6-Dimethoxypyridazine for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3,6-dimethoxypyridazine (CAS No: 4603-59-2), a key heterocyclic compound utilized in organic synthesis and as a pharmaceutical intermediate.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and materials science for identity confirmation, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and practical reference.
Compound Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₆H₈N₂O₂[1]
-
Key Applications: Serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients and in broader chemical research and development.[2][3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, its inherent symmetry simplifies the spectra, making signal assignment straightforward. Due to the plane of symmetry bisecting the N-N bond, the two methoxy groups are chemically equivalent, as are the two protons and their corresponding carbons on the pyridazine ring.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum is expected to be simple, showing only two distinct signals. The integration ratio of these signals is a critical self-validation checkpoint; it should correspond directly to the number of protons in each unique environment (6 methoxy protons vs. 2 ring protons). The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is standard, selected for its ability to dissolve the analyte without introducing interfering proton signals.[6]
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Singlet | 2H | H-4, H-5 (Aromatic) |
| ~4.1 - 4.2 | Singlet | 6H | 2 x -OCH₃ (Methoxy) |
Authoritative Grounding: The pyridazine ring protons appear in the aromatic region, while the methoxy protons are found further upfield. The exact chemical shifts can be influenced by solvent effects and concentration. The symmetrical nature of the molecule leads to the observation of singlets for both proton environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the TMS signal.
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, predicting three distinct carbon signals. The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C3/C6) are expected to be the most deshielded, appearing furthest downfield.
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-3, C-6 |
| ~120 | C-4, C-5 |
| ~55 | -OCH₃ |
Note: This data is based on publicly available spectra from SpectraBase.[4]
Authoritative Grounding: The chemical shifts are consistent with values reported for similar aromatic methoxy compounds. The significant downfield shift of C-3 and C-6 is due to the direct attachment to both a ring nitrogen and an exocyclic oxygen, creating a highly electron-deficient environment.[7]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of proton frequencies to produce singlets for all carbon signals, simplifying the spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Processing: Process the FID with a Fourier transform. Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).
Caption: Standardized workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this compound, the key diagnostic peaks will be associated with the aromatic ring and the methoxy groups. The absence of certain bands (e.g., broad -OH or sharp C=O stretches) is a crucial self-validating measure of sample purity. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.
FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2850-2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1580-1620 | Strong | C=N / C=C Stretch (in-ring) |
| ~1250-1300 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1020-1050 | Strong | Aryl-O Stretch (Symmetric) |
Note: This data is based on publicly available spectra from Wiley-VCH GmbH, acquired on a Bruker IFS 88 C instrument using a KBr-Pellet technique.[4]
Authoritative Grounding: The spectrum is dominated by vibrations characteristic of an aromatic ether. The strong absorption around 1250-1300 cm⁻¹ is a classic indicator of the aryl-O bond stretch.[8] The C=N and C=C stretching vibrations of the pyridazine ring are also prominent in the fingerprint region.[8]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the major absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this compound, the molecular ion peak (M⁺) is expected to be prominent. The choice of ionization technique is key; Electron Ionization (EI) is a common, high-energy method that induces predictable fragmentation, which is invaluable for structural confirmation.
GC-MS (EI) Data:
| m/z | Relative Intensity | Assignment |
| 140 | High | [M]⁺ (Molecular Ion) |
| 125 | Moderate | [M - CH₃]⁺ |
| 111 | Low | [M - CHO]⁺ or [M - N]⁺ (rearrangement) |
| 97 | Moderate | [M - CH₃ - CO]⁺ |
| 69 | High | [M - OCH₃ - N₂]⁺ |
Note: This data is based on publicly available GC-MS spectra from the NIST Mass Spectrometry Data Center.[4]
Authoritative Grounding: The fragmentation pattern is consistent with related methoxy-substituted aromatic compounds. The initial loss of a methyl radical (•CH₃) to form the m/z 125 ion is a characteristic fragmentation pathway for methyl ethers. Subsequent losses of neutral molecules like CO and N₂ lead to the other observed fragments.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through a capillary column (e.g., a DB-5ms), separating it from any impurities. The oven temperature program should be optimized to ensure good peak shape.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight. Correlate the major fragment ions with the known structure of the molecule to provide definitive identification.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
Solubility and stability of 3,6-Dimethoxypyridazine in common solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: Solubility and Stability of 3,6-Dimethoxypyridazine
Introduction: The Pivotal Role of this compound in Modern Synthesis
This compound (CAS No: 4603-59-2, SMILES: COC1=NN=C(C=C1)OC) is a heterocyclic compound that has emerged as a critical building block in pharmaceutical and chemical research and development.[1][2] Its utility as a pharmaceutical intermediate stems from the versatile reactivity of the pyridazine core, which is amenable to a variety of synthetic transformations.[1] For professionals in drug development, process chemistry, and formulation science, a comprehensive understanding of the physicochemical properties of this intermediate is not merely academic—it is a prerequisite for success. The solubility dictates the choice of reaction media, purification strategies, and formulation vehicles, while the stability profile governs storage conditions, shelf-life, and the impurity profile of active pharmaceutical ingredients (APIs).
This technical guide moves beyond a simple recitation of physical constants. It is designed to provide a deep, mechanistic understanding of the solubility and stability characteristics of this compound. We will explore its behavior in common solvents, elucidate potential degradation pathways, and provide robust, self-validating experimental protocols to empower researchers to generate the precise data required for their specific applications.
Part 1: The Solubility Profile of this compound
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The molecular structure of this compound—featuring a polar pyridazine ring with two nitrogen heteroatoms and two ether-like methoxy groups—suggests a nuanced solubility profile. The molecule possesses both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a non-polar hydrocarbon framework. Its computed partition coefficient (XLogP3) of 0.2 indicates a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[4]
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted qualitative solubility of this compound based on fundamental chemical principles of polarity and intermolecular forces.[5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The methoxy groups and ring nitrogens can form hydrogen bonds with protic solvents. Solubility in water is likely moderate due to the competing non-polar ring structure. A melting point of 106°C suggests strong crystal lattice energy, which can limit solubility in water.[4] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar pyridazine ring are expected to lead to good solvation. |
| Low-Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Capable of dissolving moderately polar compounds. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant miscibility with non-polar aliphatic or aromatic hydrocarbon solvents. |
Experimental Protocol: Quantitative Solubility Determination
To move from prediction to precise quantification, the following isothermal shake-flask method is recommended. This protocol is a self-validating system for generating reliable solubility data at a specified temperature (e.g., 25 °C).
Objective: To determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (purity >99%)[1]
-
Selected analytical grade solvents
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to be certain.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.
-
Quantification:
-
Accurately dilute the filtered sample with the test solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (HPLC-UV is preferred for its specificity).
-
The concentration is determined against a standard calibration curve prepared from known concentrations of this compound.
-
-
Calculation: The solubility (S) is calculated using the following formula:
-
S (mg/mL) = (Concentration from analysis) × (Dilution Factor)
-
Visualization: Solubility Determination Workflow
Part 2: The Chemical Stability Profile
This compound is generally reported as a stable compound under standard ambient storage conditions.[1][6] However, for drug development and process chemistry, "stable" is a relative term. It is crucial to understand the compound's liabilities under stress conditions to predict potential degradation products, establish appropriate storage and handling protocols, and develop stability-indicating analytical methods.
Potential Degradation Pathways
The structure of this compound suggests two primary potential degradation pathways under forced conditions:
-
Hydrolysis: The methoxy groups are essentially ether linkages on an aromatic ring. Under strong acidic or basic conditions, particularly at elevated temperatures, these groups can undergo hydrolysis to form 3-methoxy-6-hydroxypyridazine and, ultimately, 3,6-dihydroxypyridazine.
-
Oxidation: The electron-rich pyridazine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts, although this typically requires strong oxidizing agents.
-
Photodegradation: Aromatic nitrogen-containing heterocycles can be susceptible to degradation upon exposure to high-intensity UV light. The specific photoproducts are difficult to predict without experimental data.
Visualization: Hypothetical Hydrolytic Degradation
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying degradation products and developing a stability-indicating analytical method.[7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven, Photostability chamber
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the stock solution.
-
Acidic Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 N. Heat at 60-80 °C for a specified time (e.g., 24 hours).
-
Basic Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 N. Heat at 60-80 °C for a specified time.
-
Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3-30%. Keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot in an oven at a high temperature (e.g., 80-100 °C) for a specified time.
-
Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Maintain an unstressed sample at room temperature and protected from light.
-
Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by a suitable analytical method, typically a gradient RP-HPLC method, to separate the parent peak from any new peaks corresponding to degradation products.
Developing a Stability-Indicating Analytical Method (RP-HPLC)
The core of a stability study is an analytical method that can resolve the active compound from any degradation products and impurities.[8][9][10]
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
Typical Starting Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254-270 nm).
-
Column Temperature: 25-30 °C
Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity (using results from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualization: Stability Study Workflow
Conclusion
This compound is a foundational intermediate whose physicochemical properties are paramount to its successful application. While it is a chemically stable entity under standard conditions, this guide provides the necessary framework for a deeper investigation. The predicted solubility profile serves as a starting point for solvent selection in synthesis and formulation. More critically, the detailed experimental protocols for quantitative solubility and stability assessment provide researchers with a robust, self-validating system to generate the specific, high-quality data essential for process optimization, formulation development, and regulatory compliance. By understanding the causality behind these experimental choices and potential degradation pathways, scientists can harness the full potential of this compound with confidence and scientific integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. echemi.com [echemi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Landscape of 3,6-Dimethoxypyridazine: A Guide for Rational Drug Design
Abstract
3,6-Dimethoxypyridazine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents.[1][2] Understanding its fundamental electronic properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides an in-depth exploration of the electronic characteristics of this compound through the lens of modern computational chemistry. Leveraging Density Functional Theory (DFT), we dissect its molecular orbital framework, electrostatic potential, and key reactivity descriptors. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust theoretical foundation to guide the rational design of novel pyridazine-based pharmaceuticals.
Introduction: The Pyridazine Core in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[3][4] The specific functionalization of this core dramatically influences its physicochemical and electronic properties, thereby modulating its pharmacological profile.
This compound (Figure 1) is a key intermediate in the synthesis of more complex molecules.[1][5] The methoxy groups at the C3 and C6 positions are electron-donating, which significantly alters the electron density distribution across the pyridazine ring compared to its unsubstituted or halogenated counterparts. A precise understanding of this electronic landscape is crucial, as it governs the molecule's ability to participate in essential intermolecular interactions—such as hydrogen bonding and π-stacking—which are the cornerstone of molecular recognition at a biological target. Theoretical studies provide a powerful, cost-effective avenue to probe these properties before committing to extensive synthetic campaigns.[6]
Figure 1: Chemical structure of this compound.
Computational Methodology: The Rationale Behind the Approach
To accurately model the electronic properties of this compound, a carefully selected computational strategy is essential. Our approach is grounded in Density Functional Theory (DFT), a method that offers an optimal balance between computational accuracy and efficiency for medium-sized organic molecules.
Density Functional Theory (DFT)
DFT has become the predominant tool for electronic structure calculations in chemistry and materials science.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and properties based on the molecule's electron density, which is a function of only three spatial coordinates. This approach implicitly includes electron correlation, which is critical for accurately describing molecular systems.
Functional and Basis Set Selection: B3LYP/6-311++G(d,p)
The choice of the functional and basis set is a critical decision that directly impacts the quality of the results.[8][9]
-
Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms. It is widely recognized for its reliability in predicting the geometries and electronic properties of organic heterocyclic systems.[10][11]
-
Basis Set (6-311++G(d,p)): This basis set provides a robust and flexible description of the molecular orbitals.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of low electron density, which are characteristic of the nitrogen and oxygen atoms in our molecule.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and direction in the presence of other atoms, which is essential for describing chemical bonds accurately.
-
Geometry Optimization
Before calculating electronic properties, the molecule's three-dimensional structure must be optimized to find its lowest energy conformation.[12] This is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. A subsequent vibrational frequency calculation is performed to confirm that this structure is a true energy minimum, characterized by the absence of any imaginary frequencies.[10]
Analysis of the Electronic Structure
The optimized geometry serves as the foundation for exploring the molecule's electronic landscape. Key aspects include the frontier molecular orbitals, the electrostatic potential, and global reactivity descriptors.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[13] Their energies and spatial distributions are fundamental indicators of a molecule's chemical reactivity and stability.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[13][14] For drug-like compounds, an optimal gap signifies a balance between stability and the desired reactivity with a biological target.[13]
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to +0.5 |
| ΔEGap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 6.0 to 8.0 |
| Table 1: Representative calculated electronic properties for this compound based on DFT/B3LYP calculations on similar pyridazine systems. Actual values would be derived from a specific calculation. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule three-dimensionally.[15][16] It is calculated by placing a positive test charge at various points on the electron density surface and mapping the resulting potential energy.[17][18] The MEP map is invaluable for identifying reactive sites:[19]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance (e.g., around the nitrogen and oxygen atoms).
-
Blue Regions: Indicate positive electrostatic potential, deficient in electron density. These areas are susceptible to nucleophilic attack.
For this compound, the MEP map would predictably show strong negative potential around the two pyridazine nitrogen atoms due to their lone pairs, making them primary sites for interaction with hydrogen bond donors or metal ions.
Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity.[14]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[14] |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Soft molecules are more polarizable and reactive. |
| Table 2: Key Global Reactivity Descriptors and their calculation from frontier orbital energies. |
Correlation with Reactivity and Drug Design Implications
The theoretical data provides actionable intelligence for chemists and drug designers.
Predicting Reaction Sites
The electronic properties directly inform synthetic strategy. The MEP map clearly identifies the nitrogen lone pairs as the most nucleophilic sites, predicting that protonation, alkylation, or coordination to a metal will occur here. The distribution of the LUMO can highlight which carbon atoms on the ring are most susceptible to nucleophilic aromatic substitution, a key reaction for modifying the pyridazine scaffold.[5]
Implications for Drug Development
In a drug design context, the electronic properties are critical:
-
Target Recognition: The negative potential regions on the nitrogen and oxygen atoms are prime locations for forming hydrogen bonds with amino acid residues (e.g., Ser, Thr, His) in a protein's active site.
-
ADME Properties: The overall polarity and distribution of charge, visualized by the MEP, influence properties like solubility, membrane permeability, and metabolic stability. For instance, highly polarized molecules may exhibit good solubility but poor permeability across the blood-brain barrier.[13]
-
Scaffold Hopping: Understanding the electronic fingerprint of this compound allows researchers to rationally design or identify other heterocyclic systems with similar electronic properties but different core structures, a strategy known as scaffold hopping.
Figure 2: Standard workflow for the theoretical analysis of molecular electronic properties.
Standard Protocol for Theoretical Analysis
This section provides a detailed, step-by-step methodology for conducting the theoretical analysis described in this guide using standard quantum chemistry software packages (e.g., Gaussian, ORCA).
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
-
Geometry Optimization and Frequency Calculation:
-
Set up an input file specifying the DFT method (B3LYP) and basis set (6-311++G(d,p)).
-
Run a geometry optimization calculation (Opt) followed by a frequency calculation (Freq) in the same job.
-
Verify the optimization has converged and that the output shows zero imaginary frequencies.
-
-
Electronic Property Calculation:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation.
-
Ensure the calculation is set to output the necessary properties, including molecular orbitals and the electrostatic potential. This often requires keywords like pop=full or iop(6/33=2).
-
-
Data Extraction and Analysis:
-
HOMO/LUMO: Identify the energies of the HOMO and LUMO from the output file. Calculate the energy gap.
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft, VMD) to generate surfaces for the HOMO, LUMO, and the MEP map.
-
Reactivity Descriptors: Calculate the global reactivity descriptors using the formulas provided in Table 2.
-
Conclusion
Theoretical studies offer indispensable insights into the electronic properties of this compound, providing a predictive framework that complements and guides experimental work. Through DFT calculations, we can effectively map the molecule's reactivity, stability, and potential for intermolecular interactions. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides a clear rationale for its behavior in both synthetic reactions and biological systems. For professionals in drug development, integrating these computational techniques into the discovery pipeline is not merely an academic exercise but a strategic imperative for accelerating the design of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study [scielo.org.za]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. MEP [cup.uni-muenchen.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered diazine heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it a versatile core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyridazine derivatives, with a focus on their antimicrobial, anticancer, antiviral, and cardiovascular applications. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical insights into the burgeoning potential of pyridazine-based compounds.
Introduction: The Ascendancy of the Pyridazine Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, nitrogen-containing heterocycles are of paramount importance.[2] The pyridazine nucleus, characterized by two adjacent nitrogen atoms in a six-membered ring, has garnered significant attention for its broad spectrum of pharmacological activities.[3] The inherent polarity and the capacity for π-π stacking interactions contribute to its favorable drug-like properties.[1] Furthermore, the pyridazine core is readily amenable to substitution at various positions, allowing for the fine-tuning of its biological and pharmacokinetic profiles. This adaptability has led to the development of numerous pyridazine derivatives with a wide range of therapeutic effects, including but not limited to, antimicrobial, anticancer, antiviral, and cardiovascular activities.[4]
This guide will explore these key biological activities in detail, providing not just a list of effects but an in-depth analysis of the underlying science. We will examine the causality behind the selection of specific experimental models and assays, present detailed protocols for their execution, and summarize key findings in a clear and comparative format.
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents.[5] Substituted pyridazines have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[6]
Rationale for Experimental Design in Antimicrobial Screening
The initial evaluation of novel pyridazine derivatives for antimicrobial activity typically involves a tiered screening approach. The primary goal is to identify compounds with broad-spectrum activity and to determine their potency. The selection of microbial strains is critical and should include representative Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species.[7] Standard reference strains, such as those from the American Type Culture Collection (ATCC), are often used to ensure reproducibility and comparability of data.[8]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test pyridazine derivative in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Structure-Activity Relationship (SAR) and Quantitative Data
The antimicrobial activity of substituted pyridazines is significantly influenced by the nature and position of the substituents on the pyridazine ring.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyridazinone Derivative IIIa | S. pyogenes, E. coli | - (Excellent activity) | [6] |
| Pyridazinone Derivative IIId | A. niger, C. albicans | - (Very good activity) | [6] |
| Phenylthiourea Derivative 8g | C. albicans | 16 | [3] |
| Benzoylthiourea Derivative 10h | S. aureus | 16 | [3] |
| Pyridazinone Derivative 3 | S. aureus (MRSA) | 4.52 µM | [6] |
| Pyridazinone Derivative 13 | A. baumannii | 3.74 µM | [6] |
Note: The table presents a selection of data to illustrate the range of activities. For comprehensive data, please refer to the cited literature.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyridazine derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[9] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[10]
Causality in Anticancer Assay Selection
The choice of cancer cell lines for in vitro screening is a critical step in the evaluation of potential anticancer drugs.[11] The selection should be guided by the specific molecular target or pathway being investigated. For instance, if a pyridazine derivative is designed to inhibit a particular kinase, cell lines with known overexpression or mutation of that kinase would be appropriate models.[12] The NCI-60 human tumor cell line screen is a valuable tool for identifying broad-spectrum anticancer activity and for elucidating mechanisms of action through comparative analysis of drug sensitivity patterns.[13]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and reproducible method for cytotoxicity screening.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, HCT-116) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA and wash the plates with water. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Quantitative Data
Many anticancer pyridazines exert their effects by modulating critical signaling pathways. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[3] Others have been found to induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3]
References
- 1. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. ijpsr.com [ijpsr.com]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Reactivity of 3,6-Dimethoxypyridazine with electrophiles and nucleophiles
An In-depth Technical Guide to the Reactivity of 3,6-Dimethoxypyridazine with Electrophiles and Nucleophiles
Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 4, 2026
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science. As a substituted diazine, its reactivity is governed by a complex interplay between the electron-donating methoxy groups and the intrinsically electron-deficient pyridazine core. This document offers field-proven insights into its interactions with both electrophiles and nucleophiles, detailing reaction mechanisms, regioselectivity, and synthetic utility. We will explore the activation of the pyridazine ring towards electrophilic attack and discuss the foundational nucleophilic substitution reactions on its precursors that enable its synthesis. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this versatile scaffold.
Introduction: The Electronic Landscape of this compound
This compound is a symmetrically substituted 1,2-diazine. The reactivity of its aromatic core is dictated by two opposing electronic factors:
-
The Pyridazine Ring: The presence of two adjacent, electronegative nitrogen atoms renders the pyridazine ring electron-deficient. This inherent π-deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene and makes it more susceptible to nucleophilic attack.[1][2]
-
The Methoxy Substituents: The two methoxy groups at the C3 and C6 positions are powerful electron-donating groups (EDGs). Through resonance (+R effect), they donate electron density into the ring, counteracting the inductive withdrawal of the nitrogen atoms. This donation significantly activates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.
The synergy of these effects makes this compound a unique substrate with distinct reactivity profiles that can be strategically exploited in chemical synthesis.
Reactivity with Electrophiles: Activating an Electron-Deficient Core
While pyridazine itself is highly resistant to electrophilic attack, the dual methoxy groups in this compound provide sufficient activation for several electrophilic aromatic substitution (SEAr) reactions to proceed.
Regioselectivity of Electrophilic Attack
The directing influence of the methoxy groups is paramount. As ortho, para-directors, each methoxy group activates the positions adjacent (ortho) and opposite (para) to it. In this compound, the C4 and C5 positions are ortho to the C3 and C6 methoxy groups, respectively. Therefore, electrophilic attack is strongly favored at the C4 and C5 positions .
The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich C4/C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex. The electron-donating methoxy groups are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Key Electrophilic Reactions
2.2.1. Nitration
Direct nitration of pyridazines can be challenging. However, activating groups facilitate the reaction. For instance, the nitration of this compound 1-oxide has been reported to occur at the 4-position using a mixture of nitric and sulfuric acid.[3] This demonstrates the strong directing effect of the methoxy groups, which overcomes the deactivating effect of the N-oxide and the second nitrogen atom. It is plausible that the parent this compound would react similarly under controlled conditions.
Table 1: Representative Nitration Conditions
| Substrate | Reagents | Conditions | Product | Reference |
| This compound 1-Oxide | conc. H₂SO₄, HNO₃ (d=1.38) | 50°C, 3 hr | 3,6-Dimethoxy-4-nitropyridazine 1-Oxide | [3] |
2.2.2. Halogenation
The halogenation of pyridines and other electron-deficient heterocycles often requires harsh conditions.[4] However, the presence of activating substituents like methoxy groups allows for milder reaction protocols. Regioselective mono- and di-halogenations of activated pyridines have been successfully achieved using reagents like N-bromosuccinimide (NBS).[5] For this compound, bromination with NBS in a suitable solvent like acetonitrile or dichloromethane is expected to yield the 4-bromo and subsequently the 4,5-dibromo derivatives.
2.2.3. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings.[6][7] In this process, a directing metalating group (DMG) coordinates to a strong base (typically an organolithium reagent), directing deprotonation to an adjacent position. For this compound, both the ring nitrogens and the methoxy groups can act as DMGs. Lithiation is anticipated to occur regioselectively at the C4/C5 positions. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often employed to prevent nucleophilic addition to the C=N bond of the ring.[8]
Caption: Directed ortho-Metalation Workflow.
Reactivity with Nucleophiles: The Foundational Role of Precursors
While the methoxy groups are poor leaving groups, making this compound itself generally unreactive towards nucleophilic aromatic substitution (SNAr), its synthesis relies heavily on this very reaction type. The standard precursor, 3,6-dichloropyridazine, is highly reactive towards nucleophiles due to the electron-deficient ring and the presence of two excellent chloride leaving groups.[9][10]
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a sequential SNAr reaction. 3,6-Dichloropyridazine is treated with two equivalents of sodium methoxide. The reaction proceeds in two steps:
-
Monosubstitution: The first equivalent of methoxide displaces one chloride ion to form 3-chloro-6-methoxypyridazine.
-
Disubstitution: The second equivalent of methoxide displaces the remaining chloride ion to yield the final product, this compound.
The SNAr mechanism involves the initial addition of the nucleophile to the electron-deficient ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride), which restores aromaticity.[11][12] The negative charge in the intermediate is stabilized by the electronegative nitrogen atoms of the pyridazine ring.
Caption: SₙAr Synthesis of this compound.
This reactivity of 3,6-dichloropyridazine is not limited to methoxide. A wide variety of nucleophiles, including amines, thiols, and other alkoxides, can be used to synthesize a diverse library of 3,6-disubstituted pyridazines, making it a valuable synthetic hub.[9][13][14]
Experimental Protocols & Data
Protocol: Synthesis of this compound from 3,6-Dichloropyridazine
This protocol describes a standard lab-scale synthesis via nucleophilic aromatic substitution.
Materials:
-
3,6-Dichloropyridazine
-
Sodium Methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
-
Solvent: Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of pyridazine).
-
Nucleophile Addition: Carefully add sodium methoxide (2.2 eq) portion-wise or as a solution in methanol. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with water. The methanol is then removed under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Summary of Reactivity
Table 2: Reactivity Profile of this compound and its Precursor
| Reaction Type | Substrate | Reagent(s) | Key Features | Product Type |
| SEAr - Nitration | This compound (N-Oxide) | HNO₃ / H₂SO₄ | Electrophilic attack at the activated C4 position. | 4-Nitro derivative |
| SEAr - Halogenation | This compound | NBS, NCS | Regioselective halogenation at C4, then C5. | 4-Halo, 4,5-Dihalo derivatives |
| SEAr - DoM | This compound | LDA / Electrophile (E⁺) | Directed lithiation at C4, followed by trapping with an electrophile. | 4-Substituted derivatives |
| SNAr | 3,6-Dichloropyridazine | NaOCH₃, RNH₂, RSH, etc. | Stepwise displacement of chlorides by nucleophiles. Highly versatile. | 3,6-Disubstituted pyridazines |
Conclusion
The reactivity of this compound is a nuanced subject, defined by the electronic push-pull between its activating methoxy groups and the deactivating diazine core. This guide has established that the compound is a viable substrate for electrophilic aromatic substitution at the C4 and C5 positions, particularly through powerful methods like directed ortho-metalation. Furthermore, understanding the nucleophilic aromatic substitution reactions of its precursor, 3,6-dichloropyridazine, is fundamental not only to its synthesis but also to appreciating the inherent electrophilicity of the pyridazine scaffold. For researchers in drug discovery and materials science, mastering these reactivity principles allows for the strategic and efficient elaboration of the this compound core, paving the way for the development of novel functional molecules.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. nbinno.com [nbinno.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 3,6-Dimethoxypyridazine in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of pharmaceutical development, the selection of appropriate building blocks is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). 3,6-Dimethoxypyridazine, a six-membered aromatic heterocycle with the chemical formula C₆H₈N₂O₂, has emerged as a highly valuable and versatile intermediate.[1][2] Its unique electronic properties and multiple reactive sites offer medicinal chemists a powerful scaffold for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and insights into its chemical behavior.
Characterized as a white crystalline powder with a high degree of purity, this compound is noted for its stability under standard conditions.[2] Its utility as a foundational molecule is underscored by its role in the development of numerous drugs, where precision and high-caliber starting materials are critical.[2]
Core Application: A Gateway to Bioactive Pyridazine Derivatives
The primary application of this compound in pharmaceutical R&D lies in its capacity to be selectively functionalized, providing access to a range of substituted pyridazine cores that are prevalent in many biologically active compounds.[3][4][5] The two methoxy groups, while seemingly simple, are key to its versatility. They can be selectively displaced by a variety of nucleophiles or can be demethylated to reveal reactive hydroxyl groups.
A significant application is its role as a precursor to 3-amino-6-methoxypyridazine , a critical intermediate in the synthesis of several modern pharmaceuticals.[6] This transformation is of particular interest as the resulting amino-substituted pyridazine can be further elaborated into more complex structures. For instance, 3-amino-6-methoxypyridazine is a key component in the synthesis of the anticancer drug Relugolix , which is used to treat advanced prostate cancer and other conditions.[6]
The strategic advantage of using this compound lies in the potential for selective mono-functionalization. The pyridazine ring is electron-deficient, which activates the methoxy groups towards nucleophilic aromatic substitution (SNAᵣ).[7][8] Under controlled conditions, it is possible to replace one methoxy group while leaving the other intact, thus creating a dissymmetric molecule ripe for further synthetic transformations.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are designed to provide researchers with detailed, step-by-step methodologies for key transformations involving this compound. These protocols are grounded in established chemical principles and aim to be self-validating through clear procedural steps and expected outcomes.
Protocol 1: Selective Mono-Amination to Synthesize 3-Amino-6-Methoxypyridazine
This protocol details the direct nucleophilic aromatic substitution of one methoxy group with an amino group. This transformation is crucial for accessing key pharmaceutical intermediates. The procedure is adapted from established methods for the amination of methoxy-substituted N-heteroarenes.
Causality Behind Experimental Choices:
-
Nucleophile: Ammonia (from ammonium chloride and a base) is used as the nitrogen source.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to facilitate the dissolution of reagents and to promote the SNAᵣ reaction.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the displacement of the methoxy group, which is a less facile leaving group than a halide.
-
Pressure: The reaction is conducted in a sealed vessel to maintain the concentration of ammonia and to allow the reaction to proceed at temperatures above the boiling point of the solvent if necessary.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Sodium Methoxide (NaOMe), 25% in MeOH | Solution | Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | MilliporeSigma |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
| Sealed Reaction Vessel (e.g., Ace tube) | - | Ace Glass |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
The reaction is performed under pressure; use a blast shield and ensure the reaction vessel is rated for the intended temperature and pressure.
-
DMF is a reproductive toxin; handle with care.
Step-by-Step Procedure:
-
To a pressure-rated sealed reaction vessel, add this compound (1.40 g, 10.0 mmol, 1.0 eq) and ammonium chloride (1.07 g, 20.0 mmol, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (20 mL).
-
To the stirred suspension, add sodium methoxide solution (25% in methanol, 4.32 mL, 20.0 mmol, 2.0 eq) dropwise at room temperature.
-
Seal the reaction vessel securely.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Cool the reaction vessel to room temperature.
-
Carefully unseal the vessel in a fume hood.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford 3-amino-6-methoxypyridazine as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is in the range of 103-105 °C.[6]
Protocol 2: Synthesis of 3,6-Dichloropyridazine from a Dihydroxy Precursor
While not starting from this compound, this protocol is included to demonstrate a common synthetic route to a related and highly useful pyridazine intermediate, 3,6-dichloropyridazine. This compound is often a precursor for 3,6-disubstituted pyridazines, including the dimethoxy derivative. The synthesis starts from 3,6-dihydroxypyridazine, which can be prepared from maleic anhydride and hydrazine hydrate.[9][10]
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting hydroxyl groups on a heterocyclic ring to chlorides.[10]
-
Reaction Conditions: The reaction is typically performed neat or in a high-boiling inert solvent at elevated temperatures to drive the reaction to completion.
-
Workup: A careful aqueous workup is necessary to quench the excess PCl₅ and to isolate the product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3,6-Dihydroxypyridazine | ≥98% | TCI America |
| Phosphorus Pentachloride (PCl₅) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Ice | - | Lab Prepared |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Alfa Aesar |
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
PCl₅ is highly corrosive and reacts violently with water. Handle with extreme care using appropriate PPE (gloves, goggles, lab coat).
-
The reaction generates HCl gas; ensure adequate ventilation and consider using a scrubber if performed on a large scale.
Step-by-Step Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place 3,6-dihydroxypyridazine (22.4 g, 0.2 mol).
-
Carefully add phosphorus pentachloride (83.3 g, 0.4 mol) in portions to the flask with stirring. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to 125 °C and maintain this temperature for 4 hours.[10]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring in a fume hood.
-
Once the ice has melted and the reaction is quenched, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude 3,6-dichloropyridazine.
-
Recrystallize the crude product from ethanol or hexanes to obtain pure 3,6-dichloropyridazine as a white solid.
Concluding Remarks: A Pivotal Intermediate for Future Drug Discovery
This compound stands as a testament to the strategic importance of well-chosen intermediates in the synthesis of pharmaceuticals. Its capacity for selective functionalization, particularly into valuable amino-substituted derivatives, solidifies its role as a key building block in medicinal chemistry. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this versatile molecule. As the demand for novel therapeutics continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 10. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 3,6-Disubstituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Pyridazine Scaffold and the Power of the Suzuki-Miyaura Reaction
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient nature, impart distinct pharmacological and photophysical characteristics to molecules in which it is embedded. The 3,6-disubstituted pyridazine motif, in particular, offers a versatile platform for creating diverse molecular architectures with potential applications as pharmaceuticals, agrochemicals, and functional organic materials.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way synthetic chemists approach the construction of complex molecules, particularly biaryl and heteroaryl structures.[3] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool.[5][6]
This guide provides an in-depth exploration of the application of the Suzuki-Miyaura reaction to the synthesis of 3,6-disubstituted pyridazines. We will delve into the mechanistic underpinnings of this transformation, address the specific challenges associated with the electron-deficient pyridazine ring, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing any catalytic process. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (in our case, a 3,6-dihalopyridazine) to a coordinatively unsaturated Pd(0) species. This step forms a Pd(II) intermediate.[4][5] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridazine ring.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide. This step regenerates the Pd(II) complex, now bearing both organic partners.[4][5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Challenges and Considerations for Pyridazine Substrates
While the Suzuki-Miyaura reaction is highly versatile, its application to heteroaromatic systems, particularly electron-deficient ones like pyridazine, presents unique challenges:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] This can slow down or even halt the catalytic cycle.
-
Substrate Reactivity: The electron-withdrawing nature of the pyridazine ring can influence the rate of oxidative addition. While this can be beneficial for activating C-Cl bonds, it can also lead to undesired side reactions.
-
Site Selectivity: In cases where the two halogen substituents at the 3 and 6 positions are different, or when using a dihalopyridazine with the intent of a single coupling, achieving high site selectivity can be challenging.[8] Generally, the more electron-deficient position will react preferentially.[8]
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent system is crucial.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of a Suzuki-Miyaura coupling with a 3,6-disubstituted pyridazine hinges on the judicious choice of several key parameters. The following table summarizes common starting points and considerations for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many applications.[8] For more challenging couplings, particularly with chlorides, catalysts with bulky, electron-rich phosphine ligands are often superior.[6] |
| Ligand | PPh₃, dppf, XPhos, SPhos, Buchwald Ligands | For pyridazine substrates, bulky and electron-donating ligands can promote reductive elimination and prevent catalyst inhibition.[6] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical. K₃PO₄ is often effective for heteroaromatic couplings.[9] Stronger bases like Cs₂CO₃ may be required for less reactive substrates. |
| Solvent | Toluene, Dioxane, THF, DME, often with water | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate transmetalation.[3] 1,2-Dimethoxyethane (DME) is also frequently used.[10] |
| Boron Reagent | Boronic acids, Boronic esters (e.g., pinacol esters) | Boronic acids are most common, but boronic esters can offer improved stability and are less prone to protodeboronation. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Synthesis of the Starting Material: 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a common and commercially available starting material for the synthesis of 3,6-disubstituted pyridazines.[1] It can be synthesized from maleic hydrazide. A common laboratory-scale preparation involves the chlorination of pyridazine-3,6-diol (the tautomer of maleic hydrazide) using a chlorinating agent like phosphorus oxychloride (POCl₃).
Protocol 5.1: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add pyridazine-3,6-diol (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (5 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.
Figure 2: Workflow for the synthesis of 3,6-dichloropyridazine.
General Protocol for Suzuki-Miyaura Coupling with 3,6-Dichloropyridazine
This protocol describes a general procedure for the monosubstitution of 3,6-dichloropyridazine. For disubstitution, the equivalents of the boronic acid and base should be increased accordingly (typically >2 equivalents).
Protocol 5.2: Monosubstitution of 3,6-Dichloropyridazine
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of DME and water, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor choice of ligand/base/solvent, substrate decomposition. | Ensure catalyst is active. Screen different ligands, bases, and solvents. Consider a lower reaction temperature. |
| Formation of Homocoupled Byproduct | Presence of oxygen, decomposition of boronic acid. | Thoroughly degas all solvents and ensure an inert atmosphere. Use fresh boronic acid or a boronic ester. |
| Protodeboronation | Presence of protic sources, prolonged reaction times. | Use an anhydrous solvent system if possible. Minimize reaction time. |
| Mixture of Mono- and Di-substituted Products | Insufficient control over stoichiometry. | Carefully control the equivalents of the boronic acid. Consider a stepwise approach for unsymmetrical disubstitution. |
Conclusion: A Versatile Tool for Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3,6-disubstituted pyridazines. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can overcome the challenges associated with these electron-deficient heteroaromatic substrates. The protocols and insights provided in this guide serve as a robust starting point for the development of novel pyridazine-containing molecules for a wide range of applications in the pharmaceutical and materials science industries.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Role of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,6-Dimethoxypyridazine
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3,6-dimethoxypyridazine as a versatile and fundamental building block for the synthesis of complex, bioactive molecules. We will delve into the core reactivity of this heterocycle, provide detailed, field-proven protocols for its key transformations, and illustrate its application through a practical case study in the synthesis of a kinase inhibitor scaffold.
Introduction: The Strategic Value of the Pyridazine Scaffold
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyridine and pyridazine moieties being particularly prominent.[3] The pyridazine ring, a 1,2-diazine, imparts unique physicochemical properties to a molecule, including hydrogen bonding capabilities, metabolic stability, and a specific spatial arrangement of substituents that can facilitate potent and selective interactions with biological targets. Several pyridazine-containing compounds have entered clinical practice for the treatment of various cancers, highlighting the therapeutic relevance of this scaffold.[1]
This compound (CAS No: 4603-59-2) is an exceptionally useful starting material for accessing the diverse chemical space of pyridazine derivatives.[4][5] Its symmetrical nature and the presence of two methoxy groups—which can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions—provide a flexible platform for sequential and controlled functionalization. This guide will explore the conversion of this compound into more reactive intermediates, such as 3,6-dichloropyridazine, and their subsequent elaboration into high-value bioactive compounds through modern synthetic methodologies.
Foundational Chemistry: Reactivity and Properties
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 4603-59-2 | [6] |
| Molecular Formula | C₆H₈N₂O₂ | [7] |
| Molecular Weight | 140.14 g/mol | [7] |
| Appearance | White crystalline powder | [4] |
| Boiling Point | 297.4°C at 760 mmHg | [6] |
| Density | 1.131 g/cm³ | [4] |
Electronic Properties and Reactivity
The reactivity of the pyridazine ring is governed by the presence of two adjacent, electron-withdrawing nitrogen atoms. This configuration renders the ring electron-deficient, which has two major consequences:
-
It deactivates the ring towards electrophilic aromatic substitution.
-
It significantly activates the ring for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the nitrogen atoms (C3, C4, C5, and C6).[8]
In this compound, the C3 and C6 positions are highly activated. Nucleophilic attack at these positions generates a high-energy anionic intermediate (a Meisenheimer complex), which is resonance-stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms.[9][10] This stabilization is the driving force for the reaction, making the methoxy groups effective leaving groups for a wide range of nucleophiles.
Core Synthetic Protocols: From Starting Material to Bioactive Scaffolds
A common and highly effective strategy involves the initial conversion of the methoxy groups to more reactive chloro groups. 3,6-Dichloropyridazine is a powerhouse intermediate, readily undergoing selective amination and palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
While direct conversion from this compound is possible, a more established and cost-effective route starts from maleic anhydride, which is first converted to pyridazine-3,6-diol (maleic hydrazide).
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings into chlorides.[11][12] The reaction proceeds via phosphorylation of the hydroxyl group, turning it into an excellent leaving group which is subsequently displaced by a chloride ion.
Step-by-Step Protocol:
-
To a 2L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125 g, 1.115 mol).
-
Under the nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 520 mL, 5.576 mol) at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the excess POCl₃ under high vacuum at 55-60°C.
-
Carefully dilute the resulting thick mass with ethyl acetate (1 L).
-
Slowly and cautiously quench the mixture by pouring it into a large beaker containing an ice-cold saturated solution of sodium bicarbonate until the pH is ~8. Caution: This is a highly exothermic reaction with gas evolution. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water (1 L) and then brine (1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid.[12]
| Parameter | Value |
| Reactants | Pyridazine-3,6-diol, POCl₃ |
| Stoichiometry | 1 : 5 (Substrate : Reagent) |
| Temperature | 80°C |
| Typical Yield | 80-90% |
Protocol 2: Selective Amination to 3-Amino-6-chloropyridazine
Rationale: The two chlorine atoms in 3,6-dichloropyridazine have similar reactivity. However, a selective monosubstitution can be achieved by carefully controlling the reaction conditions, such as temperature and the amount of nucleophile (ammonia).[13][14] This provides the key asymmetric intermediate for further diversification.
Step-by-Step Protocol:
-
In a sealed pressure vessel (autoclave), place 3,6-dichloropyridazine (10 g, 67.1 mmol).
-
Add a suitable solvent such as methanol or ethanol (100 mL).
-
Add aqueous ammonia (e.g., 28% solution, ~7.5 molar equivalents). The ratio of ammonia can be optimized between 0.5-7.5 equivalents to control selectivity.[13]
-
Seal the vessel and heat the reaction to 100-120°C for 5-10 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.[13][15]
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis.[16] The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the C6 position of 3-amino-6-chloropyridazine and a wide variety of aryl or heteroaryl boronic acids.[17][18] This reaction is fundamental for building the complex scaffolds of many kinase inhibitors.
Step-by-Step Protocol:
-
To a reaction flask, add 3-amino-6-chloropyridazine (1.0 g, 7.72 mmol), the desired arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Add a base, typically Na₂CO₃ or K₂CO₃ (2-3 equivalents).
-
Add a solvent system, commonly a mixture of an organic solvent like dioxane, DME, or toluene, and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 3-amino-6-arylpyridazine.[17]
Application Case Study: Synthesis of a CDK2 Inhibitor Scaffold
3,6-Disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy.[19] The synthesis often involves sequential nucleophilic substitution on a 3,6-dihalo or 3,6-dimethoxy pyridazine core. Here, we outline a general workflow starting from 3,6-dichloropyridazine.
Protocol: Synthesis of a 3-Amino-6-morpholinopyridazine Derivative
Rationale: The differential reactivity of the two C-Cl bonds can be exploited. Alternatively, a more forcing set of conditions can be used in the second step to displace the remaining chlorine atom. This sequential approach allows for the introduction of two different pharmacophoric groups.
Step-by-Step Protocol:
-
First Substitution: Dissolve 3,6-dichloropyridazine (1.49 g, 10 mmol) in a solvent like 1,4-dioxane (50 mL). Add morpholine (1.1 eq, 0.96 g, 11 mmol) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture to reflux (approx. 100°C) and monitor the reaction. The monosubstituted product, 4-(6-chloropyridazin-3-yl)morpholine, should be the major product.
-
Upon completion, cool the reaction, remove the solvent under vacuum, and purify the intermediate by column chromatography.
-
Second Substitution: Take the purified 4-(6-chloropyridazin-3-yl)morpholine (1.0 g, 5 mmol) and dissolve it in a suitable solvent like ethanol or DMF in a pressure vessel.
-
Add the second nucleophile, for example, benzylamine (1.5 eq, 0.8 g, 7.5 mmol).
-
Seal the vessel and heat to a higher temperature (e.g., 120-150°C) to facilitate the second substitution.
-
Workup and purify as described in the previous protocols to yield the final 3,6-disubstituted pyridazine product.[19]
Conclusion and Future Perspectives
This compound and its chlorinated derivative are demonstrably powerful and versatile platforms for the synthesis of medicinally relevant bioactive molecules. The predictable reactivity of the pyridazine core, particularly towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allows for the rational design and efficient construction of complex molecular architectures. The protocols detailed herein provide a robust foundation for researchers to explore the vast chemical space of pyridazine derivatives. Future work in this area will likely focus on developing more environmentally benign ("green") synthetic methods, such as reactions in aqueous media or using flow chemistry, and exploring novel C-H functionalization strategies to further streamline the synthesis of these vital therapeutic agents.[20][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 12. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 13. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 16. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijprt.org [ijprt.org]
- 21. m.youtube.com [m.youtube.com]
The Pyridazine Core: A Versatile Scaffold for Modern Agrochemicals Featuring 3,6-Dimethoxypyridazine
Introduction: The Enduring Importance of the Pyridazine Heterocycle in Crop Protection
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in the discovery and development of modern agrochemicals.[1][2] Its unique electronic properties and geometric arrangement allow for diverse functionalization, leading to a wide array of compounds with potent herbicidal, fungicidal, and insecticidal activities.[2][3] The inherent polarity conferred by the nitrogen atoms, coupled with the potential for extensive substitution, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and binding affinity to biological targets. This adaptability makes the pyridazine core a cornerstone in the synthesis of innovative crop protection solutions.[2][4]
This application note explores the synthetic utility of 3,6-disubstituted pyridazines, with a particular focus on 3,6-dimethoxypyridazine and its key precursor, 3,6-dichloropyridazine, in the creation of agriculturally significant molecules. We will provide a detailed examination of the synthesis of these foundational building blocks and illustrate their conversion into structures analogous to commercial agrochemicals.
The Strategic Importance of 3,6-Disubstitution
The 3 and 6 positions of the pyridazine ring are particularly susceptible to nucleophilic substitution, especially when activated by appropriate leaving groups such as halogens.[5] This reactivity is the lynchpin for building molecular complexity and is a key strategy in the design of new agrochemicals. By introducing various substituents at these positions, chemists can modulate the biological activity and selectivity of the resulting compounds.
While this compound itself is a valuable intermediate, its synthesis often proceeds from a more versatile and widely used precursor: 3,6-dichloropyridazine. This di-chloro derivative serves as a robust platform for introducing a wide range of functional groups, including methoxy, amino, and thioether moieties, through well-established nucleophilic aromatic substitution (SNAr) reactions.
Synthetic Pathways to Key Pyridazine Intermediates
The journey to a diverse library of 3,6-disubstituted pyridazine agrochemicals often begins with the synthesis of 3,6-dichloropyridazine from readily available starting materials.
Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
A common and efficient route to 3,6-dichloropyridazine involves the chlorination of 3,6-dihydroxypyridazine (the tautomeric form of maleic hydrazide).[6]
Reaction Scheme:
Figure 1: Synthesis of 3,6-Dichloropyridazine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine (1 mole equivalent).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 3-5 mole equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood. A solvent such as chloroform can be used.[6]
-
Reaction Conditions: Heat the mixture to reflux (typically around 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and should be done with extreme caution.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of approximately 8.[6] Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 3,6-dichloropyridazine can be purified by recrystallization or column chromatography to afford a white to off-white solid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3,6-Dihydroxypyridazine | [6] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [6] |
| Solvent (optional) | Chloroform | [6] |
| Reaction Temperature | 65 °C | [6] |
| Reaction Time | 3.5 hours | [6] |
| Typical Yield | 86% | [6] |
Protocol 2: Synthesis of this compound from 3,6-Dichloropyridazine
With the key intermediate, 3,6-dichloropyridazine, in hand, the synthesis of this compound is a straightforward nucleophilic substitution.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3,6-dichloropyridazine (1 mole equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Nucleophile: Add a solution of sodium methoxide in methanol (2.2 mole equivalents) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Application in the Synthesis of Pyridazine-Based Herbicides
The versatility of the 3,6-disubstituted pyridazine core is exemplified in its use in several commercial herbicides. A prominent example is the phenyl-pyridazine class of herbicides, which includes Pyridate and its active metabolite, Pyridafol.[7][8] These herbicides act by inhibiting photosynthetic electron transport at photosystem II.[7]
Conceptual Synthetic Route to a Pyridafol Analog
While the commercial synthesis of Pyridafol starts from a different precursor, a conceptual pathway from our key intermediate, 3,6-dichloropyridazine, can be envisioned, showcasing the utility of this building block.
Figure 3: Conceptual synthetic workflow to a Pyridafol analog.
This conceptual pathway highlights several key transformations:
-
Selective Monosubstitution: The sequential and controlled reaction of 3,6-dichloropyridazine with one equivalent of sodium methoxide would yield 3-chloro-6-methoxypyridazine.
-
Carbon-Carbon Bond Formation: A Suzuki coupling reaction with phenylboronic acid would introduce the phenyl group at the 4-position of the pyridazine ring.
-
Demethylation: The final step would involve the demethylation of the methoxy group to yield the hydroxyl functionality present in the Pyridafol analog.
This proposed route underscores the strategic importance of 3,6-dichloropyridazine as a versatile starting point for accessing complex, functionalized pyridazine structures relevant to the agrochemical industry.
Conclusion
This compound, and more fundamentally, its precursor 3,6-dichloropyridazine, are pivotal intermediates in the synthesis of agrochemicals. The reactivity of the 3 and 6 positions of the pyridazine ring allows for a modular approach to the construction of a diverse range of biologically active molecules. The protocols and conceptual pathways outlined in this note demonstrate the practical application of these building blocks for researchers and scientists in the field of drug and agrochemical development. The continued exploration of the pyridazine scaffold promises to yield new and effective solutions for global crop protection challenges.
References
- 1. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. caws.org.nz [caws.org.nz]
- 8. Pyridate | C19H23ClN2O2S | CID 41463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3,6-Dimethoxypyridazine as a Versatile Precursor for Advanced Functional Materials
Introduction: The Strategic Advantage of the Pyridazine Core
Nitrogen-containing heterocycles are fundamental scaffolds in the landscape of functional materials, finding ubiquitous application in medicinal chemistry, materials science, and agrochemicals.[1] Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity. The strategic placement of substituents on the pyridazine ring allows for precise tuning of its physicochemical characteristics, making it a privileged core for the design of novel functional molecules.
This guide focuses on 3,6-dimethoxypyridazine , a symmetrically substituted pyridazine that serves as a highly versatile and strategic building block. Its electron-rich nature, conferred by the two methoxy groups, significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, this compound can be readily converted to the corresponding 3,6-dichloropyridazine, a key precursor for a wide array of palladium-catalyzed cross-coupling reactions.[2] This application note will provide an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the development of pharmaceuticals and organic electronic materials.
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4603-59-2 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Boiling Point | 297.4°C at 760 mmHg | [2] |
| Purity | ≥99% (typical) | [2] |
Core Reactivity and Synthetic Pathways
The functionalization of the pyridazine ring from this compound primarily proceeds through two key synthetic avenues: direct nucleophilic aromatic substitution (SNAr) on the methoxy-substituted ring or, more commonly, after conversion to the more reactive 3,6-dichloropyridazine, which then undergoes a variety of cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two electron-donating methoxy groups makes the pyridazine ring susceptible to nucleophilic attack, particularly by strong nucleophiles like amines. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks one of the carbon atoms bearing a methoxy group, forming a Meisenheimer-like intermediate. Subsequent elimination of a methoxide ion restores the aromaticity of the ring.
Diagram: Nucleophilic Aromatic Substitution on a Pyridazine Core
References
High-Yield Synthesis of 3,6-Dimethoxypyridazine: An Application Note and Protocol
Abstract
This application note provides a comprehensive, field-proven guide for the high-yield synthesis of 3,6-Dimethoxypyridazine, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocol details a robust two-stage synthetic route, beginning with the conversion of maleic anhydride to the key intermediate, 3,6-dichloropyridazine, followed by a highly efficient nucleophilic aromatic substitution to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step protocols, explanations of the underlying chemical principles, and optimization insights to ensure reproducibility and high yields. By elucidating the causality behind experimental choices, this document serves as both a practical laboratory manual and an educational resource for advanced organic synthesis.
Introduction: The Significance of this compound
This compound (CAS No. 4603-59-2) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][3] Its pyridazine core, functionalized with methoxy groups, serves as a foundational scaffold for the development of complex active pharmaceutical ingredients (APIs) and other high-value organic molecules.[4] The electron-donating nature of the methoxy groups influences the electronic properties of the pyridazine ring, making it a key component in designing molecules with specific biological activities.[5]
The reliable, high-yield production of this intermediate is paramount for advancing drug discovery programs and ensuring the economic viability of large-scale manufacturing.[6] The synthetic strategy detailed herein is optimized for efficiency, safety, and purity, addressing common challenges encountered in heterocyclic synthesis. The overall process begins with the synthesis of 3,6-dichloropyridazine, an essential precursor whose purity is critical for the success of the final methoxylation step.[6]
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages:
-
Stage 1: Preparation of the key intermediate, 3,6-Dichloropyridazine, from maleic anhydride.
-
Stage 2: Nucleophilic substitution of 3,6-Dichloropyridazine with sodium methoxide to yield this compound.
Diagram 1: Overall two-stage synthetic workflow.
Stage 1: High-Purity Synthesis of 3,6-Dichloropyridazine
Causality: The quality of the final product is directly dependent on the purity of the 3,6-dichloropyridazine intermediate. Impurities from the initial chlorination reaction can lead to side products and complicate the final purification, significantly reducing the overall yield.[6] Therefore, a robust protocol for synthesizing and purifying this intermediate is essential.
Protocol 1A: Synthesis of Maleic Hydrazide (3,6-Dihydroxypyridazine)
This step involves the condensation of maleic anhydride with hydrazine hydrate to form the stable cyclic hydrazide.
Materials:
-
Maleic Anhydride (1.0 mol, 98.06 g)
-
Hydrazine Hydrate (80% solution, 1.3 mol, ~81.3 g or 79 mL)
-
Hydrochloric Acid (30% solution, ~120 mL)
-
Ethanol (for washing)
-
Reaction vessel (1 L three-necked flask), reflux condenser, dropping funnel, magnetic stirrer.
Procedure:
-
Equip a 1 L three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge the flask with hydrazine hydrate (1.3 mol).
-
Slowly add hydrochloric acid (120 mL) dropwise to the hydrazine hydrate with stirring. The reaction is exothermic; maintain control over the addition rate.
-
Once the addition is complete, add maleic anhydride (1.0 mol) to the mixture in portions.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours.[7]
-
After 3 hours, cool the mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the resulting solid by suction filtration.
-
Wash the filter cake with cold ethanol (3-4 times) to remove residual acids and unreacted starting materials.[7]
-
Dry the white solid product under vacuum. Expected yield is typically high, around 90-92%.
Protocol 1B: Chlorination to 3,6-Dichloropyridazine
This protocol uses phosphorus oxychloride (POCl₃) as the chlorinating agent, a common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[8][9]
Materials:
-
Maleic Hydrazide (1.0 mol, 112.09 g)
-
Phosphorus Oxychloride (POCl₃) (5.0 mol, 766.8 g or 465 mL)
-
Reaction vessel (2 L), reflux condenser (with gas scrubber), heating mantle.
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas. Use appropriate personal protective equipment (PPE).
-
In a 2 L round-bottom flask, carefully add maleic hydrazide (1.0 mol) to phosphorus oxychloride (5.0 mol) at room temperature under an inert nitrogen atmosphere.[8]
-
Stir the mixture to ensure a homogenous slurry.
-
Slowly heat the reaction mixture to 80 °C and maintain this temperature overnight (approx. 12-16 hours) with continuous stirring.[8]
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 55-60 °C and remove the excess POCl₃ under reduced pressure (high vacuum).[8] This will leave a thick, viscous residue.
-
The crude product is a dark, viscous liquid and requires careful work-up and purification.
Protocol 1C: Work-up and Purification of 3,6-Dichloropyridazine
Procedure:
-
Cool the flask containing the crude residue in an ice bath.
-
Slowly and cautiously quench the reaction by pouring the residue onto a large volume of crushed ice (approx. 2 L) with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~8.[8]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 500 mL).[8]
-
Combine the organic layers and wash with water (1 L) followed by brine (1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-dichloropyridazine.
-
For high-purity product, recrystallization from n-hexane or aqueous ethanol can be performed.[7] A reported method involves dissolving the crude product in an aqueous solution containing sodium metabisulfite, which helps to solubilize and remove certain impurities, followed by cooling to crystallize the purified product.[6] The final product should be a white to off-white crystalline solid.
| Parameter | Protocol 1A | Protocol 1B/1C |
| Key Reagents | Maleic Anhydride, Hydrazine Hydrate | Maleic Hydrazide, POCl₃ |
| Molar Ratio | 1 : 1.3 (Anhydride:Hydrazine) | 1 : 5 (Hydrazide:POCl₃) |
| Temperature | 110 °C (Reflux) | 80 °C |
| Reaction Time | 3 hours | 12-16 hours (Overnight) |
| Expected Yield | ~91%[7] | ~82-85%[7][8] |
Table 1: Summary of Reaction Parameters for Stage 1.
Stage 2: High-Yield Synthesis of this compound
Mechanism: This stage involves a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the chlorine-bearing carbons (C3 and C6) towards nucleophilic attack. The strong nucleophile, sodium methoxide (CH₃O⁻Na⁺), displaces both chloride ions to form the desired this compound.
Diagram 2: Simplified mechanism for the methoxylation reaction.
Protocol 2A: Methoxylation of 3,6-Dichloropyridazine
Materials:
-
High-Purity 3,6-Dichloropyridazine (1.0 mol, 148.98 g)
-
Sodium Methoxide (2.2 mol, 118.86 g)
-
Anhydrous Methanol (1.5 L)
-
Reaction vessel (3 L), reflux condenser, magnetic stirrer.
Procedure:
-
Set up a 3 L reaction vessel with a reflux condenser and magnetic stirrer. Ensure all glassware is dry.
-
In the vessel, prepare a solution of sodium methoxide (2.2 mol) in anhydrous methanol (1.5 L). Stir until the sodium methoxide is fully dissolved. The dissolution may be exothermic.
-
Once the solution has returned to room temperature, add the purified 3,6-dichloropyridazine (1.0 mol) portion-wise with stirring.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material. The reaction is typically complete within this timeframe.
Protocol 2B: Work-up and Purification of this compound
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a small amount of water (approx. 500 mL) to dissolve the sodium chloride byproduct.
-
Extract the aqueous mixture with a suitable organic solvent such as chloroform or ethyl acetate (3 x 400 mL).[10]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a non-polar solvent like ligroin or hexane to yield a white crystalline powder.[10] Alternatively, for very high purity, silica gel column chromatography can be employed.
-
Dry the final product under vacuum. The expected yield for this step should be greater than 90%.
| Parameter | Protocol 2A/2B |
| Key Reagents | 3,6-Dichloropyridazine, Sodium Methoxide |
| Solvent | Anhydrous Methanol |
| Molar Ratio | 1 : 2.2 (Dichloropyridazine:Methoxide) |
| Temperature | 65 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
| Final Purity | >99%[1][3] |
Table 2: Summary of Reaction Parameters for Stage 2.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White crystalline powder.[1]
-
Melting Point: Literature values should be consulted for comparison.
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure. The ¹H NMR should show a singlet for the two equivalent methoxy groups and a singlet for the two equivalent aromatic protons.
-
Purity Analysis: Purity can be confirmed by GC or HPLC analysis. A purity of ≥99% is desirable for pharmaceutical applications.[3]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Stage 1 | Incomplete reaction in either step. | Ensure reflux times and temperatures are strictly followed. Use of fresh, high-quality reagents (especially POCl₃) is critical. |
| Dark-colored Final Product | Impurities carried over from Stage 1. | Enhance the purification of 3,6-dichloropyridazine using the sodium metabisulfite method or column chromatography.[6] |
| Incomplete Methoxylation | Insufficient sodium methoxide or reaction time. Moisture in the reaction. | Use a slight excess of sodium methoxide (2.2 eq). Ensure anhydrous methanol and dry glassware are used. Extend reflux time if necessary, monitoring by TLC. |
| Difficult Purification | Formation of mono-substituted side product. | Ensure adequate stoichiometry of sodium methoxide and sufficient reaction time to drive the reaction to completion. Column chromatography may be required to separate the di- and mono-substituted products. |
Conclusion
This application note provides a validated and optimized two-stage protocol for the high-yield synthesis of this compound. By focusing on the preparation of a high-purity 3,6-dichloropyridazine intermediate and detailing a highly efficient methoxylation step, this guide enables researchers to reliably produce this valuable building block. Adherence to these protocols will facilitate the advancement of research and development projects that rely on this compound as a key structural component.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes & Protocols: 3,6-Dimethoxypyridazine in the Synthesis of Novel Heterocyclic Compounds
Preamble: The Strategic Value of 3,6-Dimethoxypyridazine
The pyridazine core, a 1,2-diazine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable pharmacophore. Within the arsenal of pyridazine building blocks, this compound stands out as a uniquely versatile, though often overlooked, intermediate. Unlike its highly reactive and widely used precursor, 3,6-dichloropyridazine, the dimethoxy analogue offers a more nuanced reactivity profile. The methoxy groups, being moderate leaving groups, allow for selective transformations under specific conditions and can be readily converted into more reactive functionalities.
This guide provides an in-depth exploration of this compound as a central hub for synthetic diversification. We will detail field-proven protocols for its use in direct functionalization and its strategic conversion into other key intermediates, such as pyridazinones and their corresponding bis-triflates, thereby unlocking advanced derivatization pathways like palladium-catalyzed cross-coupling.
Section 1: Foundational Synthesis of this compound
Causality and Insight: The most common and economically viable route to this compound begins with 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, highly activates the C3 and C6 positions for nucleophilic aromatic substitution (SNAr). Chlorine is an excellent leaving group, and its displacement by a strong nucleophile like sodium methoxide proceeds efficiently. This reaction is a cornerstone of pyridazine chemistry, providing high yields of the desired product.[3]
Protocol 1.1: Synthesis of this compound
Workflow Overview:
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
Catalytic Methods for the Functionalization of the Pyridazine Ring: Application Notes and Protocols
Introduction: The Enduring Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electron-deficient nature of the ring, impart a range of biological activities and create opportunities for novel electronic materials.[3][4] Functionalized pyridazine derivatives have demonstrated efficacy as diverse as GABAA antagonists, anti-inflammatory agents by inhibiting cyclooxygenase-2, and cardiotonic agents.[5] The development of efficient and selective methods to modify the pyridazine core is therefore of paramount importance for the discovery of new pharmaceuticals and advanced materials.
This guide provides a comprehensive overview of modern catalytic methods for the functionalization of the pyridazine ring, with a focus on practical applications for researchers in drug development and synthetic chemistry. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer a comparative analysis of different catalytic systems to aid in methodological selection.
I. Direct C-H Bond Functionalization: An Atom-Economical Approach
The direct activation and functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[6][7] For the pyridazine ring, C-H functionalization presents a direct route to novel derivatives, though the inherent electronic properties of the heterocycle pose unique challenges in terms of reactivity and regioselectivity.[3][8]
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a versatile tool for the direct arylation of pyridazine derivatives. The mechanism generally proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pyridazine nitrogen, facilitating the activation of a nearby C-H bond.
Generalized Catalytic Cycle for Palladium-Catalyzed C-H Arylation:
Caption: Generalized pathway for Palladium-catalyzed C-H arylation of pyridazine.
Experimental Protocol: Palladium-Catalyzed C8-Arylation of 3,6-diphenyl-[5][6][9]triazolo[4,3-b]pyridazine [6]
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-diphenyl-[5][6][9]triazolo[4,3-b]pyridazine, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium catalysts, particularly those of the form [Cp*RhCl₂]₂, are highly effective for C-H activation and subsequent annulation reactions to construct fused pyridazine systems.[10][11] These reactions often proceed through a C-H activation directed by a functional group on the pyridazine substrate, leading to the formation of a rhodacycle intermediate. This intermediate can then react with coupling partners like alkynes or alkenes to build more complex heterocyclic scaffolds.[12]
Workflow for Rhodium-Catalyzed C-H Annulation:
Caption: General workflow for Rhodium-catalyzed C-H annulation of pyridazines.
Experimental Protocol: Rhodium(III)-Catalyzed Annulation of Hydrazones and Alkynes [12]
-
Materials:
-
Hydrazone derived from N-aminopyrrole/azole and aldehyde (0.2 mmol, 1.0 equiv)
-
Alkyne (0.4 mmol, 2.0 equiv)
-
[Rh(Cp*)Cl₂]₂ (0.005 mmol, 2.5 mol%)
-
Cu(OAc)₂ (0.4 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
-
Procedure:
-
In a sealed tube, combine the hydrazone, alkyne, [Rh(Cp*)Cl₂]₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with argon.
-
Add DCE via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with dichloromethane (CH₂Cl₂), and filter.
-
Remove the solvent in vacuo, and purify the crude product by flash chromatography.
-
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group onto the pyridazine ring, which can then be used in subsequent cross-coupling reactions.[13] The regioselectivity of this reaction is primarily governed by steric factors, providing access to a variety of pyridylboronic esters.[14] A key challenge with azinyl substrates is catalyst inhibition by the nitrogen lone pair; however, this can be overcome by introducing substituents on the ring.[13]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine [14]
-
Materials:
-
CF₃-substituted pyridine (1.0 mmol, 1.0 equiv)
-
Pinacolborane (HBPin) (1.5 mmol, 1.5 equiv)
-
[Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (dtbpy) (0.03 mmol, 3.0 mol%)
-
-
Procedure:
-
In a glovebox, add the CF₃-substituted pyridine, [Ir(cod)OMe]₂, and dtbpy to a vial.
-
Add HBPin to the mixture.
-
Seal the vial and stir the neat mixture at 80 °C for 16 hours.
-
After cooling, dissolve the residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel.
-
II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridazines, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[1][9] These reactions typically involve the coupling of a halopyridazine or a pyridazinylboronic acid/ester with a suitable coupling partner.[5][15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages on the pyridazine core.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine [4]
-
Materials:
-
3-bromo-6-(thiophen-2-yl)pyridazine (1.0 mmol, 1.0 equiv)
-
(Hetero)aryl-boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Aqueous Na₂CO₃ solution (2 M, 2.0 mL)
-
Toluene (5 mL)
-
Ethanol (2.5 mL)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromo-6-(thiophen-2-yl)pyridazine, the (hetero)aryl-boronic acid, and Pd(PPh₃)₄.
-
Add the toluene, ethanol, and aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux and stir for 12-24 hours under an inert atmosphere.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Other Important Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Stille, Sonogashira, and Heck reactions are also valuable for pyridazine functionalization.[1][9]
| Reaction | Coupling Partners | Catalyst/Ligand | Typical Conditions | Reference |
| Stille | Organotin reagent + Halopyridazine | Pd(PPh₃)₄ | Toluene, reflux | [1] |
| Sonogashira | Terminal alkyne + Halopyridazine | PdCl₂(PPh₃)₂, CuI | Amine base, THF/Toluene | [1] |
| Heck | Alkene + Halopyridazine | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DMF, 100 °C | [1] |
III. Cycloaddition Reactions: Constructing the Pyridazine Ring and Beyond
Cycloaddition reactions provide a powerful means to both construct the pyridazine ring itself and to further functionalize existing pyridazine systems.[16][17]
[4+2] Cycloadditions (Diels-Alder Reactions)
Inverse electron-demand Diels-Alder (IEDDA) reactions, where the pyridazine acts as the diene, are particularly useful for creating fused ring systems.[18][19] These reactions can be promoted by thermal conditions or by Lewis acid catalysis.
Experimental Protocol: Copper-Catalyzed Formal [4+2] Cycloaddition of a Pyrido[2,3-d]pyridazine [18][19]
-
Materials:
-
Pyrido[2,3-d]pyridazine (0.5 mmol, 1.0 equiv)
-
1-Siloxyhexyne (0.75 mmol, 1.5 equiv)
-
CuI (0.025 mmol, 5 mol%)
-
1,2-Dichloroethane (DCE) (2.5 mL)
-
-
Procedure:
-
To a sealed tube, add the pyrido[2,3-d]pyridazine and CuI.
-
Evacuate and backfill the tube with argon.
-
Add DCE and the 1-siloxyhexyne via syringe.
-
Heat the reaction mixture to reflux for 24 hours.
-
After cooling, concentrate the mixture and purify by chromatography to yield the quinoline product.
-
IV. Comparative Overview of Catalytic Systems
The choice of catalytic method for pyridazine functionalization depends on the desired transformation, the available starting materials, and the required functional group tolerance.
| Method | Catalyst | Advantages | Limitations |
| C-H Arylation | Palladium | Atom-economical, avoids pre-functionalization | Often requires high temperatures, regioselectivity can be challenging |
| C-H Annulation | Rhodium | Access to complex fused systems | Requires a directing group, can be substrate-specific |
| C-H Borylation | Iridium | Provides versatile boronic ester intermediates | Catalyst can be inhibited by the pyridazine nitrogen, steric control of regioselectivity |
| Suzuki-Miyaura | Palladium | High functional group tolerance, commercially available reagents | Requires synthesis of boronic acid/ester partner |
| [4+2] Cycloaddition | Copper/Nickel | Access to novel fused ring systems | Can require harsh reaction conditions, regioselectivity can be an issue |
V. Conclusion and Future Outlook
The catalytic functionalization of the pyridazine ring has witnessed significant advancements, providing chemists with a powerful toolkit to synthesize novel and complex molecules. Direct C-H activation methods offer an increasingly attractive and sustainable approach, while classic cross-coupling reactions remain robust and reliable for a wide range of transformations. As the demand for new pyridazine-containing compounds in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable catalytic methods will undoubtedly remain a vibrant area of research. Future efforts will likely focus on enantioselective functionalizations, late-stage diversification of complex molecules, and the use of earth-abundant metal catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in 3,6-Dimethoxypyridazine synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,6-dimethoxypyridazine. As a key intermediate in the development of pharmaceuticals, including certain sulfa drugs, achieving a high yield and purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and industrially relevant synthesis of this compound involves a double nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloropyridazine using sodium methoxide (NaOMe).
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack by nucleophiles.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is key to the reaction's success, and the nitrogen atoms play a crucial role in delocalizing the negative charge.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues leading to low yields.
Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate first?
A low yield is a common problem that can often be traced back to a few critical parameters. A systematic approach is the best way to identify the root cause.[7]
Primary Causes & Recommended Actions:
-
Purity of Starting Materials: This is the most critical factor.
-
3,6-Dichloropyridazine: The purity of this starting material is of utmost practical importance.[1] Impurities from its synthesis (e.g., from the chlorination of maleic hydrazide) can inhibit the reaction or introduce side products that complicate purification.[1] It is highly recommended to purify the 3,6-dichloropyridazine by recrystallization or distillation before use.[1][8]
-
Sodium Methoxide (NaOMe): NaOMe is highly hygroscopic. It readily reacts with moisture in the air or in solvents to form sodium hydroxide and methanol, which neutralizes the active nucleophile.[9] Always use freshly opened, high-purity NaOMe or a freshly prepared solution. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
-
Reaction Conditions: Suboptimal conditions can lead to incomplete reactions or product degradation.
-
Temperature: While some reactions proceed at 60-80°C, others may require higher temperatures (up to 120°C) to drive the reaction to completion.[10][11] However, excessively high temperatures can lead to decomposition.[8][12] It is crucial to screen a range of temperatures to find the optimal balance for your specific setup.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[7][12]
-
Q2: The reaction seems incomplete, with a significant amount of 3,6-dichloropyridazine and the mono-substituted intermediate (3-chloro-6-methoxypyridazine) remaining. How can I drive the reaction to completion?
The presence of starting material and the mono-substituted product is a clear indication that the reaction has stalled. This typically points to issues with stoichiometry or reactivity.
Solutions:
-
Stoichiometry of Sodium Methoxide: The reaction requires at least two equivalents of NaOMe per equivalent of 3,6-dichloropyridazine. To ensure the reaction goes to completion, using a slight excess (e.g., 2.2 to 2.5 equivalents) of NaOMe is recommended. This accounts for any potential degradation of the reagent due to trace moisture.
-
Solvent Choice: The solvent plays a critical role in reaction kinetics.[7][13]
-
Methanol: While convenient as it's a reactant source, methanol is a protic solvent that can solvate the methoxide ion, slightly reducing its nucleophilicity.[13][14]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can significantly accelerate SNAr reactions.[11] They solvate the sodium cation but leave the methoxide anion "naked" and more reactive. Consider using one of these solvents, but ensure they are anhydrous.
-
-
Increase Temperature: If using a lower temperature, a modest increase (e.g., in 10°C increments) can often provide the necessary activation energy to substitute the second chlorine atom, which is generally less reactive than the first. Monitor for any signs of product decomposition by TLC.[8]
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the likely side reactions and how can I minimize them?
The formation of side products is a frequent challenge that directly impacts yield and purity.[12] Understanding the potential side reactions is key to preventing them.
Common Side Reactions:
-
Hydrolysis: If water is present in the reaction mixture, NaOMe is quenched. Furthermore, the dichloropyridazine starting material or the methoxy-intermediates can react with the resulting hydroxide ions to form hydroxy-pyridazines, which are often difficult to separate.
-
Prevention: Strict adherence to anhydrous conditions is essential. Use anhydrous solvents, oven-dried glassware, and maintain an inert atmosphere.[9]
-
-
Ring Opening/Degradation: Under harsh conditions (very high temperatures or prolonged reaction times), the pyridazine ring itself can degrade, leading to a complex mixture of byproducts.[12]
-
Prevention: Optimize the reaction temperature and time carefully. Do not heat the reaction for longer than necessary once TLC indicates the consumption of starting materials.[12]
-
Logical Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process for low yield.
Caption: A workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
-
Q: What is the detailed mechanism for this synthesis?
-
A: The reaction is a Nucleophilic Aromatic Substitution (SNAr). The methoxide ion (CH₃O⁻) attacks one of the carbon atoms bearing a chlorine atom. This breaks the aromaticity of the ring and forms a high-energy, negatively charged Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atoms.[5] Aromaticity is restored when the chloride ion is expelled as a leaving group. This process then repeats at the second chlorinated position.
SNAr Mechanism Diagram
Caption: The SNAr mechanism for this compound synthesis.
-
-
Q: How can I best purify the final product?
-
A: After the reaction, a common work-up involves carefully quenching the mixture with water and extracting the product with an organic solvent like ethyl acetate or diethyl ether.[11] The crude product can then be purified. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective.[8] If isomers or other impurities are present, flash column chromatography on silica gel is the recommended method.[15][16]
-
-
Q: Are there any alternative synthetic routes?
-
A: While the dichloropyridazine route is most common, pyridazines can be synthesized through various methods, often involving the condensation of 1,4-dicarbonyl compounds with hydrazine.[2][17] However, for producing this specific methoxy-substituted derivative, starting from the commercially available 3,6-dichloropyridazine is generally the most direct and efficient approach.[18]
-
Optimized Reaction Parameters
The ideal conditions can vary based on the scale and specific equipment used. However, the following table provides a validated starting point for optimization.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Starting Material | 3,6-Dichloropyridazine (>98% purity) | Purity is critical to avoid side reactions and achieve high yield.[1] |
| Nucleophile | Sodium Methoxide (NaOMe) | Use 2.2 - 2.5 molar equivalents. Must be anhydrous.[9] |
| Solvent | Anhydrous Methanol or Anhydrous DMSO | Methanol is a reactant source; DMSO can accelerate the reaction.[11][13] |
| Temperature | 80 - 100 °C | Optimal temperature balances reaction rate and potential for degradation.[10][11] |
| Reaction Time | 4 - 24 hours | Monitor by TLC until starting material is consumed.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from degrading the sodium methoxide. |
Detailed Experimental Protocol
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Sodium Methoxide (2.2 eq)
-
Anhydrous Methanol (or DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add anhydrous methanol (or DMSO) followed by sodium methoxide (2.2 eq). Stir the mixture until the sodium methoxide is fully dissolved.
-
Reaction Initiation: Add 3,6-dichloropyridazine (1.0 eq) to the solution.
-
Heating: Heat the reaction mixture to a reflux temperature of 80-100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Check for the disappearance of the 3,6-dichloropyridazine spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.
References
- 1. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 16. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
Technical Support Center: Optimizing Suzuki Coupling of 3,6-Dimethoxypyridazine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3,6-dimethoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich heterocyclic substrate. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
The presence of two electron-donating methoxy groups on the pyridazine ring increases the electron density at the carbon-halogen bond, which can significantly hinder the rate-limiting oxidative addition step of the palladium catalyst. This guide provides a structured approach to overcoming this and other common hurdles.
Part 1: Troubleshooting Common Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format. We begin with the most common issue: low or no product yield.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
A: Achieving a successful outcome for this challenging coupling requires a systematic evaluation of four key areas: the catalyst system, the base/solvent combination, the reaction conditions, and reagent integrity. The following workflow provides a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
1. Catalyst System Inactivity
The choice of palladium source and, more critically, the phosphine ligand is paramount. The electron-rich nature of the this compound substrate makes the initial oxidative addition of Pd(0) into the C-X bond challenging.
-
Expert Insight: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. The catalyst requires ligands that are both electron-rich (to facilitate oxidative addition) and bulky (to promote the final reductive elimination step).[1]
-
Recommendation: Screen a panel of more robust ligands. Buchwald-type phosphine ligands are highly effective for electron-rich heteroaryles. Consider starting with SPhos or XPhos.[2][3] For particularly stubborn couplings, N-heterocyclic carbene (NHC) ligands can also be effective.[4] Using an air-stable pre-catalyst, such as XPhos Pd G3, can also improve reproducibility by ensuring a consistent Pd:ligand ratio and efficient generation of the active Pd(0) species.[5]
2. Ineffective Base and Solvent Combination
The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate anion (e.g., R-B(OH)₃⁻), which then participates in the transmetalation step.[4][6] The effectiveness of a base is highly dependent on the solvent system.
-
Expert Insight: A common failure point is a base that is not strong enough or soluble enough in the chosen solvent to efficiently activate the boronic acid. Anhydrous conditions with bases like K₃PO₄ may require trace amounts of water to function effectively.
-
Recommendation: Potassium phosphate (K₃PO₄) is often a more effective base than carbonates (e.g., Na₂CO₃, K₂CO₃) for challenging couplings, particularly in ethereal solvents like 1,4-dioxane or THF.[7][8] Cesium carbonate (Cs₂CO₃) is also a strong alternative. Ensure the chosen solvent can at least partially solubilize the base. A biphasic system (e.g., Toluene/Water) can also be effective, but requires vigorous stirring.
3. Insufficient Reaction Temperature or Time
Given the high activation energy barrier for the oxidative addition with this substrate, standard reaction temperatures may be too low.
-
Expert Insight: Reactions that are sluggish at 80 °C may show significant improvement at 100-120 °C.[2] Always monitor the reaction progress by TLC or LC-MS to determine if the reaction has stalled or is proceeding slowly.
-
Recommendation: If a reaction has not progressed after several hours at a standard temperature (e.g., 80 °C in dioxane), cautiously increase the temperature to the solvent's reflux point. Microwave-assisted synthesis is an excellent tool for safely and rapidly exploring higher temperatures, often dramatically reducing reaction times and improving yields.[3]
4. Reagent Quality and Inert Atmosphere
The active Pd(0) catalyst is highly sensitive to atmospheric oxygen and can be readily oxidized to an inactive Pd(II) state, halting the catalytic cycle.[9][10]
-
Expert Insight: Improperly degassed solvents are a frequent cause of reaction failure. Additionally, boronic acids can degrade upon storage, especially if exposed to moisture.
-
Recommendation: Employ rigorous degassing techniques. Freeze-pump-thaw (at least three cycles) is superior to simply bubbling argon or nitrogen through the solvent.[3] All reagents should be added to the reaction vessel, which is then purged with an inert gas before the degassed solvent is added via cannula or syringe. If boronic acid quality is suspect, consider using a freshly opened bottle or a more stable boronate ester derivative.
Part 2: Addressing Specific Byproducts
Even when the reaction proceeds, undesirable side reactions can diminish the yield and complicate purification.
Q2: I'm observing significant homocoupling of my boronic acid (Glaser coupling). How can I prevent this?
A: Boronic acid homocoupling is almost always a direct consequence of oxygen in the reaction vessel.[10] The mechanism involves the palladium catalyst promoting the coupling of two boronic acid molecules.
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst in a manner that favors this side reaction over the desired cross-coupling pathway.
-
Solution: The primary solution is to improve the anaerobic conditions of your reaction as detailed in section 1.4. Ensure your inert gas line is functioning correctly and that all solvents have been rigorously degassed. Using a well-defined pre-catalyst can sometimes reduce the concentration of certain palladium species that are prone to promoting this side reaction.[11]
Q3: My starting material is consumed, but I'm seeing dehalogenation of the pyridazine instead of the coupled product. What's happening?
A: Protodehalogenation is the replacement of the halogen atom with a hydrogen atom. This can compete with the desired Suzuki coupling.
-
Causality: This side reaction can be promoted by certain bases, especially in the presence of trace water or other proton sources. It can also occur if the transmetalation step is slow, allowing the intermediate Ar-Pd(II)-X complex to undergo an alternative decomposition pathway.
-
Solution:
-
Screen Bases: If you are using a very strong base like an alkoxide, or even K₃PO₄, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.[2]
-
Optimize the Catalyst: A more efficient ligand that accelerates the subsequent transmetalation and reductive elimination steps can outcompete the dehalogenation pathway.
-
Control Water Content: If using an anhydrous solvent system, ensure all reagents and glassware are thoroughly dried.
-
Q4: I'm getting protodeboronation of my boronic acid. What can I do?
A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
-
Causality: This is often caused by excessively harsh conditions, such as high temperatures for prolonged periods or a strongly basic aqueous environment.[11] Electron-rich boronic acids can be more susceptible to this process.
-
Solution:
-
Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration.
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative. Pinacol esters (BPin) are common, and MIDA boronates are exceptionally stable to storage and chromatography, slowly releasing the boronic acid under the basic reaction conditions.[12] Potassium trifluoroborate salts (BF₃K) are another robust alternative.[12]
-
Part 3: Recommended Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: General Starting Conditions for Optimization
This protocol is designed as a robust baseline for the Suzuki coupling of a halo-3,6-dimethoxypyridazine.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-3,6-dimethoxypyridazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to at least three cycles of vacuum backfill with high-purity argon or nitrogen.
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via a gas-tight syringe or cannula.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Example Screening Conditions for Optimization
This table illustrates a logical progression for optimizing the reaction, starting from a common but potentially low-yielding condition.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Comments |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 15 | "Standard" conditions, low yield as expected for this substrate.[13] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Toluene | 100 | 25 | Modest improvement with different base/solvent. |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5.5) | K₃PO₄ (3) | Dioxane | 100 | 85 | Significant improvement with a bulky, electron-rich ligand and stronger base. |
| 4 | XPhos Pd G3 (5) | - | K₃PO₄ (3) | Dioxane | 100 | 92 | Excellent yield and reproducibility using an advanced pre-catalyst. |
Part 4: Key Concepts & Mechanistic Insights
Understanding the underlying mechanism is crucial for rational troubleshooting.
FAQ 1: What is the detailed catalytic cycle for the Suzuki-Miyaura reaction?
A: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Each step presents a potential point of failure or optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound. This is typically the rate-limiting step and is hindered by the electron-donating methoxy groups.[14]
-
Transmetalation: The organic group from the activated boronic acid (the borate) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[14]
FAQ 2: Why are bulky, electron-rich phosphine ligands so important for this specific reaction?
A: The electronic and steric properties of the ligand directly influence the rates of the catalytic cycle's key steps.
-
Electron-Rich: Ligands with electron-donating groups (like the cyclohexyl groups in SPhos or t-butyl groups in other Buchwald ligands) increase the electron density on the palladium center. This makes the metal more nucleophilic and better able to "attack" and insert into the electron-rich C-X bond during oxidative addition.
-
Bulky: Large, sterically demanding ligands create a crowded environment around the palladium atom. This steric pressure encourages the final, bond-forming reductive elimination step, preventing catalyst decomposition and speeding up catalyst turnover.[1]
FAQ 3: When should I use a boronic acid versus a boronate ester (e.g., pinacol ester)?
A: While boronic acids are the classic coupling partner, boronate esters offer significant advantages, especially in a research and development setting.
-
Use Boronic Acids When: They are commercially available, inexpensive, and you have established that they are stable enough for your reaction conditions.
-
Use Boronate Esters When:
-
The corresponding boronic acid is unstable, prone to decomposition, or difficult to purify.[12]
-
You are experiencing issues with protodeboronation under your reaction conditions.[11]
-
You need to perform chromatography on the boron-containing starting material, as pinacol esters are generally much more stable on silica gel.
-
You are synthesizing the organoboron reagent yourself; the Miyaura borylation reaction provides a direct and high-yielding route to boronate esters from aryl halides.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Common side reactions and byproducts in 3,6-Dimethoxypyridazine synthesis
Welcome to the technical support guide for the synthesis of 3,6-dimethoxypyridazine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block. As your application science resource, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances. We will explore the causality behind common experimental challenges, offering field-proven insights to help you troubleshoot and optimize your synthesis.
The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, starting from 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring, caused by its two adjacent nitrogen atoms, makes it highly susceptible to attack by nucleophiles like sodium methoxide.[1][2] While seemingly straightforward, this reaction is prone to several side reactions and byproduct formations that can complicate synthesis and purification. This guide provides a structured, question-and-answer-based approach to navigate these potential issues.
Experimental Workflow & Mechanism Overview
The synthesis proceeds by displacing two chloride atoms with methoxide ions. This is a stepwise process, not a concerted one, which is a critical detail for understanding potential impurities.
Caption: Core synthesis workflow and major side reactions.
The reaction follows the SNAr addition-elimination mechanism. The methoxide ion attacks the electron-deficient carbon atom bonded to a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] Aromaticity is restored upon the elimination of the chloride ion.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound in a practical, question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC and GC-MS analysis shows mostly unreacted 3,6-dichloropyridazine. What is the likely cause?
A: This is a classic case of incomplete reaction, which can stem from several factors:
-
Reagent Quality & Stoichiometry: The most common culprit is the quality of the sodium methoxide (NaOMe). It is hygroscopic and can decompose upon exposure to air and moisture, reducing its nucleophilic strength.
-
Expert Insight: Always use freshly opened or properly stored NaOMe. For best results, consider using a commercially available solution in methanol or preparing it fresh in situ from sodium metal and anhydrous methanol. Ensure you are using a slight excess (at least 2.2 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature: While the reaction proceeds at room temperature, it can be slow. Insufficient heat will result in a sluggish conversion rate.
-
Expert Insight: Gently refluxing the reaction in methanol (approx. 65°C) is typically sufficient to ensure a reasonable reaction rate without promoting significant side reactions. High temperatures above 80°C may lead to increased byproduct formation.[4]
-
-
Moisture Contamination: Water competes with methoxide as a nucleophile and also degrades the NaOMe.
-
Expert Insight: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous methanol as the solvent.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Common Byproducts and Impurities
The stepwise nature of this SNAr reaction is the primary source of byproducts. Understanding how they form is key to preventing them.
Q: My final product is contaminated with 3-chloro-6-methoxypyridazine. How do I prevent its formation and remove it?
A: The presence of the mono-substituted intermediate is a clear indication that the second substitution step has not gone to completion.
-
Causality: The first methoxy group added to the pyridazine ring is electron-donating, which slightly deactivates the ring towards the second nucleophilic attack. This makes the second substitution inherently slower than the first. If the reaction time is too short or there is an insufficient amount of nucleophile, the reaction will stall at this intermediate stage.[5]
-
Prevention:
-
Reaction Time: Ensure the reaction is monitored by TLC or GC until the mono-substituted spot/peak is no longer visible. This may require extending the reflux time.
-
Stoichiometry: Use a slight excess of sodium methoxide (2.2 - 2.5 equivalents) to ensure there is enough nucleophile present to drive the second substitution.
-
-
Removal: If the intermediate is present in the final product, it can be difficult to remove by simple recrystallization due to similar polarities. Column chromatography is the most effective method for separation.
Q: I've detected a byproduct with a mass corresponding to 6-methoxy-pyridazin-3-ol. What is the source of the hydroxyl group?
A: This byproduct arises from hydrolysis. Water present in the reaction mixture acts as a nucleophile, attacking either the starting material to form 6-chloro-pyridazin-3-ol or the mono-substituted intermediate to form your observed byproduct.
-
Causality: The C-Cl bond on the electron-deficient pyridazine ring is susceptible to cleavage by water, especially under basic conditions (from NaOMe) and with heating.[4]
-
Prevention: The key is rigorous exclusion of water.
-
Use anhydrous methanol.
-
Ensure your sodium methoxide is dry.
-
Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Oven-dry all glassware before use.
-
Table 1: Common Side Products and Their Identification
| Byproduct Name | Molecular Weight | Formation Mechanism | Key Analytical Signature (Expected) |
| 3,6-Dichloropyridazine | 148.98 g/mol [6] | Unreacted Starting Material | Distinct GC/LC peak; Absence of methoxy protons in ¹H NMR. |
| 3-Chloro-6-methoxypyridazine | 144.56 g/mol | Incomplete Substitution | M+ peak in MS; Single methoxy signal (~4.0 ppm) in ¹H NMR. |
| 6-Methoxy-pyridazin-3-ol | 126.11 g/mol | Hydrolysis of Intermediate | M+ peak in MS; Presence of a broad -OH peak in ¹H NMR. |
Issue 3: Purification and Isolation Challenges
Q: After quenching and workup, my product is a dark, oily residue instead of the expected white powder. What happened?
A: The formation of a dark tar or oil often points to degradation or polymerization, which can be caused by excessive heat or improper workup conditions.
-
Expert Insight: Pyridazine derivatives can be sensitive to high temperatures over prolonged periods.[7][8][9] Ensure your reaction is not heated too strongly or for an excessive amount of time after completion. During workup, quenching the reaction with water should be done carefully, preferably at a lower temperature (e.g., in an ice bath), to dissipate the heat from neutralization. Aggressive pH changes or high concentrations of acid/base during workup can also lead to degradation.
Q: What is the most reliable method for purifying the final product?
A: For a product that is mostly clean but needs final polishing, recrystallization is effective. If significant byproducts are present, column chromatography is recommended.
Table 2: Recommended Purification Protocols
| Method | Protocol Details | Expected Outcome |
| Recrystallization | Solvent System: A mixture of ethyl acetate and hexanes is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly. | Should yield a white to off-white crystalline solid with a purity of >99%.[10][11] |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh).Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A gradient of 10% to 40% ethyl acetate in hexanes will typically elute the desired product after any unreacted starting material.[12][13] | Effective separation of the desired product from both less polar (dichloropyridazine) and more polar (hydrolyzed) byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Add 3,6-dichloropyridazine (1.0 eq) and anhydrous methanol to an oven-dried, three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Reagent Addition: While stirring, carefully add sodium methoxide (2.5 eq) to the mixture. Note: The reaction is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting material and the mono-substituted intermediate.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as described in Table 2.
Protocol 2: Purity Assessment by HPLC
-
System: A reverse-phase C18 column is typically used.[14]
-
Mobile Phase: A gradient system of acetonitrile and water (often with a small amount of formic acid or ammonium acetate buffer) is effective.
-
Detection: UV detection, typically around 254 nm.
-
Sample Prep: Prepare a dilute solution of your final product in the mobile phase.
-
Analysis: The purity is calculated by the area percentage of the main product peak relative to the total area of all observed peaks.[15]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of High-Purity 3,6-Dimethoxypyridazine
Welcome to the technical support center for the purification of 3,6-Dimethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2] As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the nucleophilic substitution of 3,6-dichloropyridazine with sodium methoxide.[3][4] Therefore, the primary impurities you should anticipate are:
| Impurity Name | Structure | Origin |
| 3,6-Dichloropyridazine | Cl-C₄H₂N₂-Cl | Unreacted starting material.[4][5] |
| 3-Chloro-6-methoxypyridazine | Cl-C₄H₂N₂-OCH₃ | Incomplete reaction or mono-substituted intermediate. |
| Sodium Chloride (NaCl) | NaCl | By-product of the reaction between the chloro-substituent and sodium methoxide. |
| Residual Solvents | - | Solvents used during the synthesis (e.g., Methanol, Toluene, DMF).[6] |
| Degradation Products | - | Potential oxidation or hydrolysis products, especially if the compound is exposed to harsh conditions, light, or acid.[7] |
Identifying these potential impurities is the first step in designing an effective purification strategy.[8]
Q2: How do I choose the right primary purification technique: Recrystallization or Column Chromatography?
Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of impurities, as well as the scale of your reaction.
-
Recrystallization is ideal when you have a relatively large amount of product (>1g) and the impurities have significantly different solubility profiles from your desired compound. It is a cost-effective and scalable method for removing bulk impurities, such as unreacted starting materials or salts.[9][10]
-
Column Chromatography is the preferred method when impurities are structurally very similar to the product (e.g., the mono-substituted intermediate) and thus have similar solubilities.[11] It offers much higher resolution but is more time-consuming and requires larger volumes of solvent, making it more suitable for smaller scales or for final polishing to achieve >99% purity.
The following workflow can guide your decision:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on the principle that the solubility of most solids increases with temperature.[9] By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[10][12]
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[12] Screen solvents like ethanol, isopropanol, ethyl acetate, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.[13]
-
Achieve Saturation: Continue adding the hot solvent dropwise until all the solid just dissolves. It is critical to add only the minimum amount of solvent necessary to achieve a saturated solution.[14] Adding too much will significantly reduce your yield.
-
Hot Filtration (if necessary): If you observe insoluble impurities (like dust or salt) or if the solution is colored, perform a hot gravity filtration. To remove color, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter.[13]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is too dilute (too much solvent was added). | Gently boil off some of the solvent to re-saturate the solution and allow it to cool again.[14] |
| Rapid cooling. | Ensure the solution cools slowly and undisturbed to room temperature before moving to an ice bath. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Re-evaluate your solvent choice. A two-solvent system (one solvent in which the compound is soluble, and another in which it is insoluble) may be necessary.[14] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help initiate proper crystallization.[15] |
| Low Yield | Too much solvent was used during dissolution or washing. | Use the absolute minimum amount of hot solvent for dissolution and only ice-cold solvent for washing. |
| Crystals were filtered before crystallization was complete. | Ensure the flask has spent adequate time in the ice bath before filtering. | |
| Product is still impure (checked by TLC/NMR) | Impurities have a similar solubility profile to the product. | A second recrystallization with a different solvent may work. If not, column chromatography is required.[15] |
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (the eluent).[11]
Detailed Protocol: Silica Gel Column Chromatography
-
Eluent System Selection: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between your product and impurities.[11] The ideal Rf value for the desired product is typically between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (ideally the eluent itself). Carefully apply this concentrated solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin adding the eluent to the top of the column and apply gentle pressure (if needed) to start the flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[11]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for column chromatography purification.
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | Incorrect eluent system (too polar or not polar enough). | Re-optimize the eluent system using TLC. A gradient elution (gradually increasing solvent polarity) may be necessary. |
| Column was poorly packed (channeling). | Ensure the silica bed is uniform and free of cracks or air bubbles. Repack the column if necessary. | |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a silica-to-sample mass ratio of at least 30:1. | |
| Cracked Silica Bed | The column ran dry. | Never let the solvent level drop below the top of the silica bed. Keep the column topped up with eluent. |
| Streaking of Compound on TLC/Column | The compound may be too acidic or basic, leading to strong interaction with the silica. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds). |
| Sample was not fully dissolved or was loaded in too strong a solvent. | Ensure the sample is fully dissolved and loaded in a minimal volume of a solvent that is no more polar than the eluent. |
Purity Assessment
After purification, the purity of this compound must be confirmed. A combination of techniques is recommended for a comprehensive assessment.[8][16]
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water is typically effective.[16]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying and quantifying volatile impurities, including residual solvents.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of structurally similar impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[16]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[17]
By following these guidelines and troubleshooting steps, you can effectively purify this compound to the high degree of purity required for pharmaceutical and research applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,6-ジクロロピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
How to avoid impurities in the synthesis of 3,6-Dimethoxypyridazine
Introduction
Welcome to the technical support guide for the synthesis of 3,6-Dimethoxypyridazine (CAS No: 4603-59-2). This molecule is a crucial intermediate and building block in the development of various pharmaceutical compounds and other fine chemicals.[1][2] Achieving high purity is paramount, as even trace impurities can have significant downstream effects on yield, biological activity, and safety profiles. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and avoid the formation of key impurities during synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and reproducible process.
The Synthetic Pathway at a Glance
The most common and industrially relevant synthesis of this compound is a two-stage process. It begins with the formation of a dichlorinated pyridazine core, which is then subjected to a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy groups.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis, focusing on the critical Stage 2 methoxylation reaction.
Q1: My final product is contaminated with 3-Chloro-6-methoxypyridazine. What went wrong and how do I fix it?
This is the most frequent impurity and arises from an incomplete reaction. The substitution of the second chlorine atom is often slower than the first due to electronic effects.
Root Cause Analysis & Prevention:
| Parameter | Causality | Recommended Action |
| Reagent Stoichiometry | An insufficient amount of sodium methoxide (NaOMe) will lead to mono-substitution. Each mole of 3,6-Dichloropyridazine requires at least two molar equivalents of NaOMe. | Use a slight excess (2.1-2.2 equivalents) of sodium methoxide to drive the reaction to completion. Ensure the NaOMe is of high purity and accurately weighed. |
| Reaction Time | The reaction may not have been allowed to run long enough for the second substitution to complete. | Monitor the reaction progress closely using in-process controls (IPCs) like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the 3,6-Dichloropyridazine and the mono-substituted intermediate are no longer detected.[3] |
| Reaction Temperature | While higher temperatures can increase the reaction rate, a temperature that is too low may result in a sluggish or stalled reaction. | The optimal temperature is a balance between reaction rate and side-product formation. A typical range is 50-80°C. If the reaction is slow, consider a modest increase in temperature while carefully monitoring for byproduct formation. |
| Mixing Efficiency | Poor mixing in a heterogeneous reaction mixture can create localized areas of low reagent concentration, preventing complete conversion. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. |
Remediation: If your final product is contaminated, the most effective removal method is column chromatography. Alternatively, you can re-subject the impure mixture to the reaction conditions with an additional amount of sodium methoxide, but this can be inefficient and may lead to other impurities if not carefully controlled.
Q2: I'm observing a significant amount of a hydroxylated impurity (e.g., 3-Hydroxy-6-methoxypyridazine). What is the source?
Hydroxylated impurities arise from the presence of water, which allows the hydroxide ion (a competing nucleophile) to react with the dichloropyridazine or the mono-substituted intermediate.
Root Cause Analysis & Prevention:
-
Solvent Purity: The primary culprit is often residual water in the solvent (e.g., methanol).
-
Expert Insight: Always use anhydrous grade solvents. If using methanol, it should be freshly distilled over magnesium turnings or sourced from a sealed bottle. Even small amounts of water can significantly impact the impurity profile.
-
-
Reagent Quality: Sodium methoxide is hygroscopic and can absorb atmospheric moisture, degrading into methanol and sodium hydroxide.
-
Expert Insight: Use freshly opened sodium methoxide or material that has been stored properly in a desiccator. Never leave the container open to the air.
-
-
Reaction Atmosphere: Running the reaction open to the atmosphere allows moisture to be introduced.
-
Expert Insight: Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent moisture ingress. This is a critical step for ensuring high purity.
-
References
Improving the reaction rate of 3,6-Dimethoxypyridazine substitutions
Welcome to the technical support center for improving reaction rates of 3,6-dimethoxypyridazine substitutions. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging, electron-rich heterocyclic system. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The inherent challenge with this compound lies in its electronic nature. The two methoxy groups are powerful electron-donating groups (EDGs), which enrich the pyridazine ring with electron density.[1][2] This significantly deactivates the ring towards classical nucleophilic aromatic substitution (SNAr), a reaction that typically requires an electron-poor aromatic system to proceed efficiently.[3][4] Consequently, direct displacement of a methoxy group by a nucleophile is often sluggish and requires harsh conditions, leading to low yields and side reactions.
This guide is structured to address this core problem head-on. We will explore strategies that circumvent the low reactivity of the starting material by activating the system in a stepwise manner.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on this compound so slow or not working at all?
Your primary challenge is the electron-rich nature of the pyridazine ring. The two methoxy groups donate electron density through resonance, making the ring nucleophilic rather than electrophilic. Standard SNAr mechanisms require an electrophilic aromatic ring to be attacked by a nucleophile.[3][4] With this compound, you are trying to react two electron-rich species, resulting in high activation energy and a very slow reaction rate. Forcing the reaction with high temperatures often leads to decomposition.
Q2: Can I use one of the methoxy groups as a leaving group directly?
While possible in theory, the methoxide anion (CH₃O⁻) is a poor leaving group. For a substitution to occur, the incoming nucleophile must be significantly more nucleophilic than the leaving group, and the reaction conditions must be harsh enough to overcome the electronic deactivation of the ring. This approach is generally inefficient and not recommended for achieving clean, high-yielding conversions.
Q3: What are the most common successful strategies for functionalizing this scaffold?
The most reliable and field-proven strategy involves a two-step activation process. This workflow is designed to transform the inert methoxy groups into excellent leaving groups, thereby enabling efficient substitution.
-
Step 1: O-Demethylation. The methoxy groups are first converted to hydroxyl groups, forming 3,6-dihydroxypyridazine (which exists as its stable tautomer, pyridazine-3,6-dione or maleic hydrazide). This is a critical first step to prepare the molecule for activation.
-
Step 2: Conversion to Dihalide. The pyridazine-3,6-dione is then converted to the highly reactive 3,6-dichloropyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7] The chloro substituents are excellent leaving groups and strongly activate the ring for subsequent SNAr.
From the versatile 3,6-dichloropyridazine intermediate, a wide array of substitutions can be achieved with high efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the activation and substitution workflow.
Problem 1: Incomplete or No O-Demethylation
-
Symptom: You recover your starting this compound after the reaction.
-
Root Cause: The demethylating agent is not potent enough, or the reaction conditions are too mild. Methoxy groups on aromatic rings are notoriously stable and require strong reagents for cleavage.[8]
-
Solutions:
-
Reagent Choice: Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers, even at low temperatures.[8] If BBr₃ is not suitable for your substrate due to other functional groups, a strong protic acid like 47% hydrobromic acid (HBr) at high temperatures can be effective.[8] Thiolate-based systems, such as sodium dodecanethiolate in a high-boiling solvent like NMP, offer a non-acidic alternative.[8]
-
Reaction Temperature: Ensure you are reaching the necessary temperature for the chosen reagent. For HBr, this often means refluxing at temperatures above 120 °C.
-
Moisture Control: Reagents like BBr₃ and AlCl₃ are extremely sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem 2: Low Yield during Conversion to 3,6-Dichloropyridazine
-
Symptom: A significant amount of mono-chlorinated intermediate or starting pyridazinedione remains.
-
Root Cause: Insufficient amount of chlorinating agent or incomplete reaction.
-
Solutions:
-
Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent. For phosphorus oxychloride (POCl₃), using it as both the reagent and the solvent is a common and effective strategy to drive the reaction to completion.[6]
-
Temperature and Time: Ensure the reaction is heated sufficiently. A typical condition is refluxing in POCl₃ at around 100-110 °C for several hours.[6][9] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up Procedure: The work-up for POCl₃ reactions must be handled with extreme care. The reaction mixture should be cooled significantly before being slowly and cautiously quenched by pouring it onto crushed ice. This is a highly exothermic process. Failure to control the quench can lead to product degradation.
-
Problem 3: Mono-substitution vs. Di-substitution of 3,6-Dichloropyridazine is Not Selective
-
Symptom: You obtain a mixture of mono- and di-substituted products when you only want one.
-
Root Cause: The two chlorine atoms have similar reactivity, and controlling the stoichiometry of the nucleophile is not sufficient to achieve high selectivity.
-
Solutions:
-
Control Stoichiometry and Temperature: To favor mono-substitution, use approximately one equivalent of the nucleophile at a lower temperature. Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations.
-
Favoring Di-substitution: To achieve di-substitution, use an excess of the nucleophile (e.g., >2 equivalents) and higher temperatures or longer reaction times to drive the reaction to completion.
-
Stepwise Approach: For maximum control, perform a mono-substitution first. The introduction of the first nucleophile will modulate the reactivity of the second chlorine, often making it less reactive. You can then introduce a different nucleophile in a second, separate step if a di-substituted product with different groups is desired. For example, reacting 3,6-dichloropyridazine with sodium methoxide can yield 3-chloro-6-methoxypyridazine, which can then undergo a second substitution.[8]
-
Experimental Protocols
Workflow Diagram: From Inert Substrate to Functionalized Product
Caption: General workflow for activating and substituting this compound.
Protocol 1: O-Demethylation to Pyridazine-3,6-dione
This protocol describes the conversion of the starting material into the key pyridazinedione intermediate.
Method A: Using Hydrobromic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add 47% aqueous hydrobromic acid (HBr) (approx. 10-15 volumes).
-
Reaction: Heat the mixture to reflux (approx. 125-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to yield pyridazine-3,6-dione. The product can be used in the next step without further purification.
Protocol 2: Chlorination to 3,6-Dichloropyridazine
This protocol converts the intermediate into the highly reactive dichloro-derivative.[5][6]
Method: Using Phosphorus Oxychloride (POCl₃)
!! SAFETY WARNING !! Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add pyridazine-3,6-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq). It can be used as the limiting reagent in a high-boiling solvent or as the solvent itself.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The mixture will become a clear solution. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent).
-
Work-up (CRITICAL STEP): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and cautiously , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic and will generate HCl gas.
-
Extraction: Once the quench is complete, the product often precipitates as a solid. If not, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine. The product can be further purified by recrystallization from ethanol or by column chromatography.[5]
Protocol 3: Mono-Nucleophilic Substitution with an Amine
This protocol provides a general method for the mono-substitution of 3,6-dichloropyridazine.
-
Setup: Dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or 1,4-dioxane.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq). If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq) to neutralize the HCl generated.
-
Reaction: Heat the mixture to a temperature between 80 °C and reflux, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Data & Parameter Tables
Table 1: Troubleshooting Reaction Parameters
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| No/Slow Reaction | Temperature | Increase in 10-20 °C increments | Overcomes activation energy barrier, especially for deactivated systems. |
| Solvent | Switch to a higher-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP) | These solvents can accelerate SNAr reactions and allow for higher reaction temperatures.[9] | |
| Catalyst | Add a phase-transfer catalyst (e.g., TBAB) for biphasic reactions | Facilitates interaction between reactants in different phases. | |
| Low Yield | Reaction Time | Increase reaction time; monitor by TLC/LC-MS until SM is consumed | Ensures the reaction goes to completion. |
| Reagent Purity | Use freshly purified nucleophiles and dry solvents | Impurities, especially water, can consume reagents or inhibit the reaction. | |
| Side Product Formation | Temperature | Decrease reaction temperature | Minimizes decomposition pathways and non-selective side reactions which often have higher activation energies. |
| Base | Use a weaker, non-nucleophilic base (e.g., K₂CO₃ vs. NaH) | Prevents the base from competing with the desired nucleophile. |
Table 2: Typical Conditions for Key Transformations
| Transformation | Starting Material | Key Reagent(s) | Solvent | Temperature (°C) | Typical Time (h) | Ref. |
| O-Demethylation | This compound | 47% HBr (aq) | None | 125-130 | 4-6 | [8] |
| Chlorination | Pyridazine-3,6-dione | POCl₃ | None or CHCl₃ | 65-110 | 3-5 | [5][7] |
| Mono-amination | 3,6-Dichloropyridazine | Primary/Secondary Amine | n-Butanol | 100-120 | 12-48 | [10] |
| Mono-hydrazination | 3,6-Dichloropyridazine | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | [10] |
| Di-amination | 3,6-Dichloropyridazine | Amine (>2 eq) | 1,4-Dioxane | Reflux | 12-24 | [11] |
Advanced Strategies & Decision Making
For certain synthetic targets, alternative pathways may be more efficient. The following diagram outlines a decision-making process for more complex functionalizations.
Decision Workflow for Advanced Functionalization
Caption: Decision-making flowchart for selecting an appropriate synthetic strategy.
This advanced workflow highlights that for C-C bond formation, a transition-metal catalyzed cross-coupling reaction on an activated chloropyridazine intermediate is the preferred route.[4] For functionalization at the C4 or C5 positions, a completely different strategy like directed ortho-metalation would need to be explored, though this is less common for this specific scaffold.[12]
By understanding the electronic limitations of this compound and employing a logical, stepwise activation strategy, researchers can reliably access a diverse range of substituted pyridazine derivatives for applications in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 9. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Characterization of unexpected products in 3,6-Dimethoxypyridazine reactions
Welcome to the technical support center for 3,6-dimethoxypyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Our goal is to move beyond standard protocols and address the nuanced challenges and unexpected product formations that can arise during experimentation. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to help you diagnose issues, understand the underlying chemical principles, and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and queries from researchers working with this compound.
Q1: I performed a nucleophilic aromatic substitution (SNAr) on this compound, but my primary product's mass is 14 Da lower than expected. What happened?
A: A mass loss of 14 Da (CH₂) strongly suggests the occurrence of demethylation instead of, or in addition to, the expected substitution.[1] Your nucleophile or base has likely attacked one of the methyl groups of the methoxy substituents, cleaving it to form a pyridazinone derivative. This is a very common side reaction in the chemistry of methoxy-substituted nitrogen heterocycles.[1][2] The resulting product, 6-methoxy-2H-pyridazin-3-one, is tautomeric and can complicate analysis.
Initial Diagnostic Steps:
-
Re-examine your nucleophile/base: Is it sterically hindered? Is it also a strong base? Amines, for example, are well-documented to cause demethylation in methoxypyridazines.[1]
-
Check your reaction temperature: Higher temperatures often favor demethylation over the desired SNAr pathway.
-
Consult the Troubleshooting Guide 1: Managing Demethylation Reactions for detailed preventative strategies.
Q2: My reaction is sluggish, and upon increasing the temperature, I get a complex mixture of unidentifiable products. Could the pyridazine ring be decomposing?
A: Yes, while this compound is generally stable, the pyridazine ring system can be susceptible to decomposition or ring-opening reactions under harsh conditions (e.g., excessively high temperatures, strong acids/bases).[3][4] The presence of two adjacent nitrogen atoms creates inherent electronic strain and potential pathways for fragmentation that are not present in pyridine or pyrimidine systems.
If you suspect decomposition:
-
Lower the reaction temperature and accept a longer reaction time.
-
Use milder reagents. For example, switch from sodium hydride to a carbonate base.
-
Monitor the reaction by TLC or LC-MS at regular intervals to identify the point at which degradation begins to outpace product formation.[5]
Q3: I expected to replace both methoxy groups with my nucleophile, but I'm isolating almost exclusively the mono-substituted product. How can I drive the reaction to completion?
A: Achieving disubstitution can be challenging. Once the first electron-donating methoxy group is replaced by a potentially more electron-withdrawing nucleophile, the pyridazine ring becomes significantly less activated for a second nucleophilic attack.
Strategies to Promote Disubstitution:
-
Increase Stoichiometry: Use a larger excess of the nucleophile (e.g., 3-5 equivalents).
-
Force Conditions (cautiously): Increase the reaction temperature or use a higher-boiling-point solvent. Be mindful of the risk of demethylation and decomposition as discussed in Q1 and Q2.
-
Use a Stronger Base: A stronger base can help facilitate the formation of the Meisenheimer intermediate required for the second substitution.[6]
-
Consider Microwave Chemistry: Microwave irradiation can often provide the energy needed to overcome the higher activation barrier for the second substitution in a shorter time frame, potentially minimizing side product formation.
Q4: How can I reliably distinguish the desired substituted product from the demethylated pyridazinone byproduct?
A: A combination of standard analytical techniques is essential. The key is to look for the distinct spectroscopic signatures of the pyridazinone structure.
-
¹H NMR Spectroscopy: The most definitive evidence for the pyridazinone is the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton. The methoxy signal (-OCH₃) will integrate to 3H instead of 6H.
-
Mass Spectrometry (MS): As noted, the demethylated product will have a mass that is 14 Da lower (loss of CH₂) than the mono-substituted product.
-
Infrared (IR) Spectroscopy: The pyridazinone will exhibit a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, which is absent in the starting material and the desired SNAr product.
Our Analytical Workflow for Product Characterization diagram below provides a systematic approach.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating and Preventing Demethylation
Demethylation is arguably the most prevalent unexpected reaction encountered with this compound. It occurs when the nucleophile attacks the electrophilic methyl carbon of a methoxy group in an Sₙ2 reaction, rather than the electron-deficient C3 or C6 position of the pyridazine ring (SₙAr).[1]
The outcome of your reaction is determined by the kinetic competition between two pathways: the desired nucleophilic aromatic substitution and the undesired demethylation.
Caption: Competing SNAr and Demethylation pathways.
The balance between these two pathways can be shifted by carefully controlling the reaction parameters.
| Factor | Condition Favoring SNAr | Condition Favoring Demethylation | Rationale |
| Nucleophile | Bulky, "soft" nucleophiles (e.g., thiolates, secondary amines) | Small, "hard" nucleophiles with high basicity (e.g., primary amines, hydroxide) | Small, hard nucleophiles can more easily access the sterically unhindered methyl group.[1] |
| Temperature | Lower temperatures (e.g., 25-80 °C) | Higher temperatures (>100 °C) | Demethylation often has a higher activation energy; elevated temperatures provide the energy to overcome this barrier. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (e.g., alcohols) or less polar solvents | Polar aprotic solvents stabilize the charged Meisenheimer intermediate of the SₙAr pathway.[7] |
| Leaving Group | Not applicable (Methoxy is constant) | N/A | If other leaving groups were present, better leaving groups would favor SₙAr. |
This protocol illustrates the principles for favoring SₙAr over demethylation.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq). Rationale: A strong, nucleophilic base like NaH or NaOMe could itself act as a demethylating agent.
-
Nucleophile Addition: Add the desired thiol (e.g., 4-methoxythiophenol, 1.1 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction at 60-70 °C. Rationale: This moderate temperature is often sufficient for SₙAr without significantly promoting demethylation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the appearance of the desired product and the absence of a major byproduct with a mass 14 Da lower.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product via column chromatography on silica gel.
Part 3: Analytical & Characterization Workflows
A systematic approach is crucial for identifying unknown products. The following workflow outlines the logical steps from initial observation to final structure elucidation.
Caption: Systematic workflow for identifying unexpected products.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Strategies to enhance the stability of 3,6-Dimethoxypyridazine derivatives
Technical Support Center: 3,6-Dimethoxypyridazine Derivatives
Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of heterocyclic compounds. The pyridazine scaffold is a privileged structure in medicinal chemistry, offering unique physicochemical properties valuable in drug design.[1][2] However, like many heteroaromatic systems, its derivatives can present stability challenges.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices and provide robust, field-proven protocols to enhance the stability of your compounds.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses fundamental questions regarding the inherent stability of the this compound core.
Q1: What are the primary chemical liabilities of the this compound scaffold?
A1: The this compound core possesses several potential sites for degradation. The primary liabilities stem from its electronic properties and the nature of its substituents. The pyridazine ring is a π-electron deficient heteroaromatic system due to the electronegativity of the two adjacent nitrogen atoms.[3] This influences its reactivity and stability.
The main degradation pathways to be aware of are:
-
Hydrolysis: The methoxy groups, particularly in the presence of acid or base, can be susceptible to hydrolysis, leading to the formation of 6-methoxy-2H-pyridazin-3-one and subsequently pyridazine-3,6-dione derivatives.
-
Oxidation: The electron-rich nature of the methoxy groups and the lone pairs on the ring nitrogens make the molecule susceptible to oxidative degradation. This can result in N-oxide formation or even ring cleavage under harsh conditions. Some pyridazine derivatives are intentionally designed for their antioxidant properties, which underscores their potential to react with oxidizing agents.[4][5]
-
Photodegradation: Aromatic nitrogen heterocycles can absorb UV-Vis light, leading to photolytic decomposition. The specific chromophores in your derivative will determine its sensitivity, but this pathway should always be considered, as photolysis can generate reactive carbene intermediates.[6][7]
Q2: How do the adjacent nitrogen atoms in the pyridazine ring influence its overall stability compared to other diazines like pyrimidine or pyrazine?
A2: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine, pyrazine).[1] This high polarity can increase water solubility but also influences intermolecular interactions and reactivity. Computationally, the aromaticity and thermodynamic stability order is generally considered to be pyrimidine > pyrazine > pyridazine.[8] The N-N bond in pyridazine introduces a degree of electronic repulsion and bond weakness that is not present in the other isomers where the nitrogen atoms are separated.[8] This inherent property can make the pyridazine ring more susceptible to certain types of degradation, such as reductive pathways or reactions involving ring strain.
Q3: My this compound derivative appears to be degrading in a protic solvent like methanol even without a strong acid or base. Why might this be happening?
A3: This phenomenon, often termed solvolysis, can occur even under nominally neutral conditions. Several factors could be at play:
-
Autocatalysis: If a small amount of an acidic degradation product is formed (e.g., from hydrolysis), it can catalyze further degradation of the parent compound.
-
Trace Impurities: The "neutral" solvent may contain trace acidic or basic impurities (e.g., dissolved CO₂, formic acid) that are sufficient to initiate degradation over time.
-
Activated Ring System: The stability of the methoxy groups is highly dependent on the other substituents on the pyridazine ring or attached functionalities. Electron-withdrawing groups elsewhere on the molecule can make the carbon atoms of the methoxy groups more electrophilic and thus more susceptible to nucleophilic attack by the solvent.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and solving specific stability problems observed during experiments.
Issue 1: Appearance of New Peaks in HPLC Analysis During Storage
You've synthesized and purified a novel this compound derivative. The initial HPLC shows >99% purity. After storing the compound as a solid at room temperature or as a solution in DMSO for a week, you observe one or more new, more polar peaks.
Caption: Troubleshooting workflow for new HPLC peaks.
The appearance of more polar peaks is a classic sign of degradation, as the introduction of hydroxyl (from hydrolysis) or N-oxide groups increases a compound's polarity.
-
Photodegradation: UV radiation can provide the energy to break bonds or promote reactions that would not otherwise occur at room temperature.[6]
-
Oxidation: Atmospheric oxygen is a mild oxidant, but over time, especially in the presence of light or trace metals, it can lead to oxidation. DMSO itself can be a source of oxidative impurities.
-
Hydrolysis: Even high-purity solids can adsorb atmospheric moisture, leading to slow hydrolysis on the crystal surface. In non-anhydrous solvents, this process is accelerated.
Issue 2: Poor Recovery or Inconsistent Results in Biological Assays
Your compound shows promising activity in an initial screen, but follow-up assays yield lower potency or inconsistent dose-response curves.
| Potential Cause | Explanation | Recommended Solution |
| Instability in Aqueous Buffer | The assay buffer's pH may be promoting rapid hydrolysis of the methoxy groups. Pyridazine derivatives can also interact with buffer components. | Prepare fresh stock solutions for each experiment. Perform a time-course stability study of the compound in the assay buffer using HPLC or LC-MS to quantify degradation over the assay duration. If unstable, consider adjusting the buffer pH (if compatible with the assay) or shortening incubation times. |
| Reaction with Assay Components | If the assay involves reducing agents (like DTT) or has a high redox potential, your compound may be chemically altered. Some pyridazines are known to have antioxidant or pro-oxidant activity.[4] | Run control experiments where the compound is incubated with individual assay components (e.g., buffer + DTT, buffer + enzyme) and analyze for degradation by LC-MS. |
| Adsorption to Plastics | The high dipole moment and specific structural features of your derivative might lead to non-specific binding to the plasticware (e.g., 96-well plates, pipette tips). | Use low-binding plates and pipette tips. Include a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer to reduce adsorption. Pre-incubating plates with a blocking agent like BSA can also help. |
Section 3: Protocols for Stability Enhancement and Assessment
This section provides actionable protocols to proactively assess and improve the stability of your this compound derivatives.
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify the intrinsic stability of a drug substance and its likely degradation pathways.[9]
Objective: To determine the degradation profile of a this compound derivative under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Heat the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., Option 1: Cool white fluorescent and near UV lamps) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching: After the incubation period, cool samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase. Analyze by a stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The MS data will be crucial for proposing structures of the degradants.
Caption: Common degradation pathways for the core scaffold.
Protocol 2: Enhancing Stability Through Formulation
Objective: To improve the stability of a compound in solution by using common formulation strategies.
Methodology:
-
pH Optimization:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 3 to pH 9.
-
Dissolve the compound in each buffer at the target concentration.
-
Incubate samples at a challenging temperature (e.g., 40°C).
-
Analyze samples by HPLC at various time points (e.g., 0, 24, 48, 72 hours).
-
Plot the percentage of remaining parent compound versus time for each pH to determine the pH of maximum stability.
-
-
Antioxidant Screening:
-
Using the optimal buffer identified above, prepare solutions of the compound containing different antioxidants.
-
Common antioxidants include: Butylated Hydroxytoluene (BHT, for non-polar systems), Ascorbic Acid (for aqueous systems), or Sodium Metabisulfite.
-
Include a control sample with no antioxidant.
-
Spike the solutions with a small amount of an oxidant (e.g., 0.1% H₂O₂) to initiate degradation.
-
Monitor the degradation over time by HPLC to identify the most effective antioxidant.
-
-
Excipient Compatibility:
-
The interaction between the active pharmaceutical ingredient (API) and excipients can significantly alter stability.[9]
-
Prepare 1:1 physical mixtures of your compound with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Add a small amount of water (e.g., 5% w/w) to simulate high humidity conditions.
-
Store the mixtures at elevated temperatures (e.g., 50°C) for 2-4 weeks.
-
Analyze by HPLC to check for the appearance of new degradation products not seen when heating the API alone.
-
Section 4: Advanced Strategies - Structural Modification
When formulation strategies are insufficient, rational structural modification may be required.
Q4: How can I rationally modify my this compound core to improve its stability while preserving biological activity?
A4: Structure-Activity Relationship (SAR) studies should be expanded to include Structure-Stability Relationships.
-
Replace Methoxy Groups: The methoxy groups are often a primary site of metabolic (O-demethylation) and chemical (hydrolysis) instability. Consider replacing one or both with more stable bioisosteres. For example:
-
-OCHF₂ or -OCF₃: These fluorinated ethers are significantly more resistant to both oxidative metabolism and hydrolysis due to the strong C-F bond.
-
-CH₃ or -CF₃: Replacing the ether with an alkyl or trifluoromethyl group removes the hydrolytic liability entirely, though this will significantly alter electronics and polarity.
-
-
Introduce Steric Hindrance: Flanking the methoxy groups with small, sterically hindering substituents (e.g., a methyl or chloro group) on the pyridazine ring can shield them from nucleophilic attack or enzymatic access, thereby slowing degradation.
-
Modulate Ring Electronics: The stability of the entire system is governed by its electronic properties. Adding an electron-withdrawing group (EWG) to the ring can decrease the electron density on the ring nitrogens, potentially reducing their susceptibility to oxidation. Conversely, an EWG might increase the susceptibility of the methoxy groups to nucleophilic attack.[10] A careful balance must be found, and these changes must be guided by the target's pharmacophore requirements.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming poor reactivity of 3,6-Dimethoxypyridazine in C-C coupling
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges in C-C Coupling
Welcome to the technical support guide for 3,6-dimethoxypyridazine. This resource is designed for researchers, medicinal chemists, and process scientists who are looking to functionalize this common yet challenging heterocyclic core. As application scientists with extensive field experience, we understand that the unique electronic properties of this substrate can often lead to stalled reactions or low yields in standard C-C coupling protocols. This guide provides in-depth troubleshooting advice, validated protocols, and a clear rationale behind our recommendations to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound and its halogenated precursors so unreactive in palladium-catalyzed cross-coupling reactions?
This is the most critical question and understanding the answer is key to developing successful strategies. The poor reactivity stems from a combination of two primary electronic factors:
-
High Electron Density (π-Excessive System): The pyridazine ring is inherently electron-deficient, but the two methoxy groups (-OMe) at the C3 and C6 positions are powerful electron-donating groups (EDGs). They push electron density into the ring system, making it "π-excessive." This increased electron density on the heterocyclic core makes the crucial initial step of many catalytic cycles—oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide or triflate)—energetically unfavorable and slow.[1][2] This is a common challenge for electron-rich electrophiles.
-
Catalyst Inhibition/Poisoning: The pyridazine core contains two nitrogen atoms with available lone pairs. These Lewis basic sites can coordinate strongly to the electron-deficient palladium catalyst. This coordination can sequester the active catalyst, forming stable off-cycle complexes that prevent it from participating in the desired catalytic cycle, effectively inhibiting or "poisoning" the reaction.[3]
Troubleshooting Guide for C-C Coupling Reactions
This section addresses specific problems you may encounter when attempting to couple this compound derivatives.
Scenario 1: Suzuki-Miyaura Coupling
Problem: "My Suzuki-Miyaura reaction with 3-bromo-6-methoxypyridazine is giving me only starting material back, even at elevated temperatures. What's going wrong?"
This is a classic symptom of a failed oxidative addition step. The electron-rich nature of your substrate is likely hindering the initial insertion of the Pd(0) catalyst.
Root Cause Analysis & Solutions:
-
Insufficiently Reactive Catalyst: Your catalyst system may not be active enough to overcome the high activation barrier of oxidative addition. The choice of ligand is paramount.[4]
-
Solution 1: Switch to Electron-Rich, Bulky Ligands. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need ligands that increase the electron density on the palladium center, which in turn promotes oxidative addition. Bulky ligands also favor the formation of highly reactive, low-coordinate L₁Pd(0) species.
-
Solution 2: Use Pre-formed Catalysts (Precatalysts). Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, which can be inefficient, use well-defined Pd(II) precatalysts. Buchwald-type precatalysts, for example, are designed for clean and rapid generation of the active L-Pd(0) species upon activation by the base.[1]
-
dot digraph "Suzuki_Catalytic_Cycle_Challenges" { graph [fontname="Arial", label="Fig. 1: Suzuki Cycle for Electron-Rich Heterocycles", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Oxidative Addition\nComplex"]; Trans_Complex [label="Transmetalation\nComplex"]; RE_Complex [label="Reductive Elimination\nComplex"]; Product [label="Product\n(Ar-Ar')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Poison [label="Catalyst Poisoning\n(N-Coordination)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n(Ar-X)\n\nCRITICAL & SLOW STEP\nfor electron-rich Ar-X", color="#EA4335", fontcolor="#EA4335", style=bold]; OA_Complex -> Trans_Complex [label=" Transmetalation\n(Ar'-B(OR)₂ + Base)"]; Trans_Complex -> RE_Complex [label=" "]; RE_Complex -> Pd0 [label=" Reductive Elimination"]; RE_Complex -> Product; Pd0 -> Poison [label="Off-Cycle Pathway", style=dashed, color="#5F6368"]; } Caption: Suzuki Cycle Highlighting the Challenging Oxidative Addition Step.
Problem: "I'm seeing some product, but the yield is low (<30%) and I observe significant protodeboronation of my boronic acid."
This suggests that while the catalytic cycle is turning over, it is slow, allowing side reactions to dominate. Protodeboronation (replacement of the -B(OH)₂ group with -H) is often competitive, especially with slow transmetalation or under harsh basic conditions.[1]
Root Cause Analysis & Solutions:
-
Incorrect Base/Solvent System: The choice of base is critical for activating the boronic acid for transmetalation without promoting its decomposition.[2]
-
Solution 1: Use a Milder Base. Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Switch to milder carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄). For particularly sensitive substrates, non-aqueous conditions with a base like potassium fluoride (KF) can be effective.[2]
-
Solution 2: Optimize the Solvent System. A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) with a small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1] However, too much water can promote protodeboronation. Carefully titrate the water content or consider a polar aprotic solvent like DMF.
-
| Parameter | Recommendation for 3-halo-6-methoxypyridazine | Rationale |
| Pd Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of Pd(0). Precatalysts ensure clean and efficient generation of the active species.[1] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) | Electron-rich and bulky ligands accelerate the rate-limiting oxidative addition step and promote reductive elimination.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong enough to promote transmetalation but generally minimizes competing protodeboronation compared to hydroxides.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Good balance of solubility for organic and inorganic components. Toluene can be beneficial for higher temperatures. |
| Temperature | 80 - 110 °C | Often required to overcome the high activation energy for these challenging substrates. |
| Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling |
Scenario 2: Sonogashira Coupling
Problem: "My Sonogashira coupling between 3-iodo-6-methoxypyridazine and a terminal alkyne is failing. I'm only seeing Glaser homocoupling of my alkyne."
Glaser coupling is a common side reaction in Sonogashira reactions and its prevalence indicates that the copper co-catalyst is active, but the palladium cycle is stalled.[6] Again, the likely culprit is a slow oxidative addition of the Pd(0) catalyst to your electron-rich pyridazine.
Root Cause Analysis & Solutions:
-
Palladium Cycle is Too Slow: The rate of the palladium-catalyzed cross-coupling is slower than the rate of the copper-mediated alkyne homocoupling.
-
Solution 1: Use a More Active Ligand. As with the Suzuki reaction, PPh₃ is often insufficient. Use more electron-donating and sterically hindered phosphines to accelerate the oxidative addition. For particularly stubborn cases, consider using a copper-free Sonogashira protocol, which relies on a highly active palladium catalyst to function without the copper co-catalyst, thereby eliminating the possibility of Glaser coupling.[7]
-
Solution 2: Check Your Substrate Reactivity. The reactivity of the halide is critical: I > Br > OTf >> Cl.[7] If you are using a bromide, the reaction will require more forcing conditions (higher temperature, more active catalyst) than an iodide. Coupling with a chloride is extremely challenging and often requires specialized catalyst systems.[8]
-
Scenario 3: Stille, Heck, and Other Couplings
The principles for overcoming poor reactivity in Stille and Heck couplings are analogous. The core issue remains the difficulty of the oxidative addition step.
-
For Stille Coupling: Ensure your organostannane reagent is pure. While generally robust, the reaction still benefits from electron-rich, bulky phosphine ligands to accelerate the catalytic cycle.[9][10] A common side reaction is the homocoupling of the stannane reagent.[11]
-
For Heck Coupling: This reaction can be particularly difficult with electron-rich halides. Success often requires high temperatures and specialized ligand systems, such as palladacycle catalysts or bulky phosphines.[12][13] The regioselectivity of the addition to the alkene can also be a challenge to control.[14]
Alternative Strategy: C-H Activation / Direct Arylation
Problem: "I've tried optimizing my Suzuki coupling with no success. Is there another way to form a C-C bond on the this compound core without a halide?"
Yes. When traditional cross-coupling methods fail, direct C-H activation (also known as direct arylation) is a powerful alternative. This strategy avoids the problematic oxidative addition to a C-X bond by instead activating a C-H bond on the pyridazine ring directly.[15][16]
How It Works:
In a typical C-H arylation protocol, a palladium(II) catalyst coordinates to the heterocycle and facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway. This forms a palladacycle intermediate which can then couple with an organometallic reagent (like a boronic acid) or an aryl halide.[17][18]
Advantages:
-
Bypasses Oxidative Addition: It completely avoids the most challenging step for electron-rich substrates.
-
Atom Economy: It eliminates the need for pre-functionalization (i.e., halogenation) of the pyridazine core, saving synthetic steps.[15]
Key Considerations:
-
Regioselectivity: The primary challenge in C-H activation is controlling which C-H bond reacts. For this compound, the C4 and C5 positions are electronically similar. Selectivity is often dictated by steric factors or the specific ligand and directing group used.[3]
-
Reaction Conditions: These reactions often require an oxidant (like Ag₂O or benzoquinone) to regenerate the active Pd(II) catalyst and can be sensitive to reaction conditions.[18]
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Fig. 2: General Troubleshooting Workflow for C-C Coupling", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="C-C Coupling Reaction Fails\n(Low or No Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Check Reagent Purity & Integrity\n(Substrates, Solvent, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Confirm Inert Atmosphere\n(Thorough Degassing)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_catalyst [label="3. Optimize Catalyst System", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_ligand [label="Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos, RuPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; use_precatalyst [label="Switch to a Precatalyst\n(e.g., Buchwald G3/G4)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_params [label="4. Optimize Reaction Parameters", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_base [label="Screen Different Bases\n(K₃PO₄, Cs₂CO₃, KF)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Adjust Solvent/Water Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Increase Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; alternative [label="5. Consider Alternative Strategy:\nDirect C-H Activation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_conditions; check_conditions -> optimize_catalyst; optimize_catalyst -> change_ligand [label=" Is catalyst active enough?"]; optimize_catalyst -> use_precatalyst [label=" Is Pd(0) generation efficient?"]; {change_ligand, use_precatalyst} -> optimize_params; optimize_params -> change_base [label=" Side reactions observed?"]; optimize_params -> change_solvent [label=" Solubility issues?"]; optimize_params -> increase_temp [label=" Still no reaction?"]; {change_base, change_solvent, increase_temp} -> alternative [label=" If optimizations fail"]; } Caption: A Step-by-Step Workflow for Troubleshooting Failed Coupling Reactions.
Validated Experimental Protocol
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromo-6-methoxypyridazine
This protocol is a robust starting point based on best practices for electron-rich heteroaryl chlorides and bromides.[5][19]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 3-bromo-6-methoxypyridazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., SPhos, 6 mol %).
-
Solvent Addition & Degassing: Add 1,4-dioxane (0.2 M concentration based on the limiting reagent) and deionized water (typically a 10:1 ratio of dioxane:water). Seal the vessel and sparge the mixture with Argon for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3,6-Dimethoxypyridazine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,6-Dimethoxypyridazine, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its impurity profile can directly influence the safety and stability of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount.
This guide provides an in-depth comparison of a well-developed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound with alternative analytical techniques. We will delve into the rationale behind the method development, present supporting experimental data, and offer insights to guide researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs.
The Optimized HPLC Method: A Deep Dive
The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. This compound is a polar, heterocyclic compound with a pKa that suggests it will be protonated under acidic conditions.[2][3] This characteristic is pivotal in selecting the stationary and mobile phases for optimal chromatographic separation.
Our optimized method employs a reversed-phase approach, which is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[4]
Method Parameters and Rationale
| Parameter | Optimized Method | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, controlling the ionization of this compound and any potential basic impurities, leading to improved peak shape and retention time consistency.[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and UV transparency. |
| Gradient | 5% to 95% B over 15 min | A gradient elution is employed to ensure the timely elution of both the main component and any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | Based on the pyridazine chromophore, 254 nm is a common and effective wavelength for the detection of pyridazine-containing compounds, offering good sensitivity for both the API and potential aromatic impurities.[6][7] |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects. |
Experimental Workflow: Optimized HPLC Method
Figure 1: Workflow for the Optimized HPLC Purity Analysis.
Comparison with Alternative Methods
To provide a comprehensive evaluation, we compared the optimized HPLC method with an alternative isocratic HPLC method and two non-HPLC techniques: Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Alternative HPLC Method: Isocratic Elution
An isocratic HPLC method, while simpler to implement, often lacks the resolving power of a gradient method for complex samples.
| Parameter | Isocratic HPLC Method |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | 40% Acetonitrile in 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds.[8][9] However, its applicability to polar, non-volatile compounds like this compound can be limited without derivatization.
| Parameter | Gas Chromatography (GC) Method |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) |
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly well-suited for the analysis of polar and charged molecules.[10][11]
| Parameter | Capillary Electrophoresis (CE) Method |
| Capillary | Fused Silica, 50 cm total length (40 cm effective), 50 µm ID |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Voltage | 20 kV |
| Detection | UV at 214 nm |
Comparative Performance Data
The following table summarizes the hypothetical performance data for the four methods, based on established principles and experience with similar compounds.
| Parameter | Optimized HPLC | Isocratic HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) of Critical Pair | > 2.0 | 1.3 | N/A (Poor Peak Shape) | > 2.5 |
| Sensitivity (LOD) | ~0.01% | ~0.05% | ~0.1% | ~0.02% |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% | < 2.5% |
| Analysis Time | ~20 min | ~15 min | ~20 min | ~10 min |
| Robustness | High | Moderate | Low | Moderate |
Discussion of Comparative Results
The optimized gradient HPLC method demonstrates superior performance in terms of resolution and sensitivity, making it the most suitable method for comprehensive purity profiling and stability-indicating studies. The gradient elution ensures that both early and late-eluting impurities are well-resolved from the main peak.
The isocratic HPLC method , while faster, suffers from compromised resolution, particularly for impurities that are structurally similar to the main component. This could lead to the underestimation of impurity levels.
Gas Chromatography (GC) is generally not the preferred method for a polar, relatively non-volatile compound like this compound.[8][9] The high temperatures required for volatilization can lead to on-column degradation, resulting in poor peak shape and inaccurate quantification. While derivatization could potentially improve its performance, this adds complexity to the sample preparation process.
Capillary Electrophoresis (CE) emerges as a strong orthogonal technique.[10][11] Its different separation mechanism, based on charge-to-size ratio, provides a unique selectivity profile and can be invaluable for confirming the purity results obtained by HPLC. The high efficiency of CE can resolve impurities that may co-elute in HPLC.
Decision Framework for Method Selection
The choice of analytical method should be guided by the specific requirements of the analysis.
Figure 2: Decision Tree for Selecting an Analytical Method.
Experimental Protocols
Optimized HPLC Method
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of water and acetonitrile.
-
Standard and Sample Preparation: Accurately weigh and dissolve an appropriate amount of this compound in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the "Method Parameters and Rationale" table for the optimized method.
-
Injection and Data Acquisition: Inject 5 µL of the standard and sample solutions and acquire the chromatograms for 20 minutes.
-
Data Analysis: Integrate the peaks and calculate the percentage purity using the area normalization method.
Isocratic HPLC Method
-
Follow steps 1 and 2 from the Optimized HPLC Method protocol.
-
Chromatographic Conditions: Set up the HPLC system with the parameters for the isocratic method.
-
Injection and Data Acquisition: Inject 5 µL of the standard and sample solutions and acquire the chromatograms for 15 minutes.
-
Data Analysis: Integrate the peaks and calculate the percentage purity.
Gas Chromatography (GC) Method
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions: Set up the GC system with the parameters for the GC method.
-
Injection and Data Acquisition: Inject 1 µL of the sample solution and run the oven temperature program.
-
Data Analysis: Integrate the peaks and calculate the relative peak areas.
Capillary Electrophoresis (CE) Method
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
CE Conditions: Set up the CE system with the specified parameters.
-
Injection and Data Acquisition: Inject the sample hydrodynamically and apply the separation voltage.
-
Data Analysis: Integrate the peaks in the electropherogram and calculate the corrected peak areas.
Conclusion
For the comprehensive purity analysis of this compound, a well-developed, stability-indicating gradient reversed-phase HPLC method stands out as the most robust and reliable approach. It offers the necessary resolution, sensitivity, and precision to accurately quantify impurities and ensure the quality of this critical pharmaceutical intermediate. While faster methods like isocratic HPLC may be suitable for rapid screening, they compromise on resolving power. Gas Chromatography is generally ill-suited for this analyte due to its polar and non-volatile nature. Capillary Electrophoresis serves as an excellent orthogonal technique, providing a valuable secondary confirmation of purity with a different separation mechanism. The selection of the most appropriate method should always be guided by the specific analytical requirements, balancing the need for comprehensive data with considerations of speed and resource availability.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comprehensive Guide to 1H and 13C NMR Spectral Analysis for the Structural Confirmation of 3,6-Dimethoxypyridazine Derivatives
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process. This guide provides an in-depth technical comparison and experimental framework for the ¹H and ¹³C NMR spectral analysis of 3,6-dimethoxypyridazine derivatives, offering field-proven insights to ensure data integrity and confident structural elucidation.
The pyridazine core is a significant scaffold in medicinal chemistry. The introduction of substituents, such as the electron-donating methoxy groups at the 3 and 6 positions, profoundly influences the electronic environment and, consequently, the NMR spectral characteristics of the molecule. Understanding these influences is key to accurate spectral interpretation.
The Foundational Principles: Predicting and Interpreting ¹H and ¹³C NMR Spectra
A thorough analysis begins with a foundational understanding of the expected chemical shifts and coupling patterns. The inherent symmetry of this compound simplifies its ¹H NMR spectrum, while the ¹³C NMR provides a detailed map of the carbon framework.
¹H NMR Spectral Characteristics
The proton NMR spectrum of this compound is characterized by two primary signals:
-
Aromatic Protons (H-4/H-5): Due to the molecule's symmetry, the protons at positions 4 and 5 are chemically equivalent, typically appearing as a singlet. Their chemical shift is influenced by the electron-donating methoxy groups and the electronegative nitrogen atoms in the pyridazine ring.
-
Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are also equivalent and present as a sharp singlet. This signal is typically found in the range of 2.4 to 4.4 ppm.[1]
¹³C NMR Spectral Characteristics
The carbon NMR spectrum provides complementary information:
-
C-3/C-6 Carbons: These carbons, directly attached to the electron-donating methoxy groups, are significantly shielded and appear at a characteristic chemical shift.
-
C-4/C-5 Carbons: The chemical shift of these carbons is influenced by their position within the heterocyclic ring.
-
Methoxy Carbons (-OCH₃): The carbon atoms of the methoxy groups typically resonate between 46 and 69 ppm.[1]
Comparative Analysis: The Impact of Substitution
To illustrate the utility of NMR in structural confirmation, let's compare the expected spectral data for this compound with a related, yet distinct, derivative, such as a monosubstituted pyridazine. The introduction of a substituent will break the symmetry of the molecule, leading to more complex splitting patterns and a greater number of unique signals in both the ¹H and ¹³C NMR spectra.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Key Distinguishing Features |
| This compound (Symmetrical) | H-4/H-5: Singlet-OCH₃: Singlet | C-3/C-6: One signalC-4/C-5: One signal-OCH₃: One signal | Simple spectra with fewer signals due to symmetry. |
| 3-Methoxy-6-chloropyridazine (Asymmetrical) | H-4: DoubletH-5: Doublet-OCH₃: Singlet | C-3: SignalC-6: SignalC-4: SignalC-5: Signal-OCH₃: Signal | More complex spectra with distinct signals for each proton and carbon, and observable coupling between H-4 and H-5. |
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides fundamental information, complex derivatives often require two-dimensional (2D) NMR experiments for complete and confident structural assignment.[2][3] These techniques reveal correlations between nuclei, providing a detailed connectivity map of the molecule.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment is invaluable for identifying proton-proton coupling networks.[4] In a substituted this compound derivative where the C-4 and C-5 protons are no longer equivalent, a COSY spectrum would show a cross-peak connecting these two signals, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with their directly attached carbon atoms. This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the singlet from the methoxy protons in the ¹H spectrum will correlate with the methoxy carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular fragments identified by COSY and HSQC. For example, the methoxy protons will show a correlation to the C-3 (or C-6) carbon, confirming the position of the methoxy group on the pyridazine ring.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary). A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[4][5] This information is instrumental in confirming the number of protons attached to each carbon.
Experimental Protocol: Acquiring High-Quality NMR Data
Achieving reliable and reproducible NMR data hinges on a well-defined experimental protocol.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include CDCl₃ and DMSO-d₆. The choice of solvent can influence chemical shifts.[6][7][8]
-
Concentration: Prepare a sample of appropriate concentration (typically 5-20 mg in 0.5-0.7 mL of solvent).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Step 2: Instrument Setup and 1D NMR Acquisition
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Step 3: 2D NMR Acquisition
-
COSY: Utilize standard pulse programs for gradient-selected COSY experiments.
-
HSQC/HMBC: Employ gradient-selected HSQC and HMBC pulse sequences for optimal sensitivity and artifact suppression.
-
DEPT: Acquire DEPT-45, DEPT-90, and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.
Visualizing the Workflow and Logic
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationships between different NMR experiments.
Caption: Experimental Workflow for NMR-based Structural Confirmation.
Caption: Logical Relationships Between Different NMR Experiments.
Trustworthiness Through Self-Validation
The strength of this multi-faceted NMR approach lies in its self-validating nature. The data from each experiment should be consistent and complementary. For example, the direct C-H correlations observed in the HSQC spectrum must align with the proton and carbon multiplicities determined by 1D NMR and DEPT experiments. Similarly, the long-range connectivities revealed by HMBC should corroborate the proton coupling networks identified in the COSY spectrum. Any inconsistencies in the data would signal a need for further investigation, either of the sample purity or the proposed structure.
By systematically applying this comprehensive NMR toolkit, researchers can confidently confirm the structures of novel this compound derivatives, ensuring the integrity of their synthetic and drug discovery efforts.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. [PDF] Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to Nucleophilic Substitution on Pyridazine Scaffolds: 3,6-Dimethoxypyridazine vs. 3,6-Dichloropyridazine
Introduction: The Pyridazine Core in Modern Chemistry
The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capacity, make it an attractive component in the design of novel therapeutics and functional materials.[1] Pyridazine derivatives have demonstrated a vast range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2]
Central to the synthesis of functionalized pyridazines is the nucleophilic aromatic substitution (SNAr) reaction. This guide provides an in-depth comparative analysis of two common 3,6-disubstituted pyridazine building blocks: the highly reactive 3,6-Dichloropyridazine and the more inert 3,6-Dimethoxypyridazine . Understanding their profound differences in reactivity is paramount for researchers, scientists, and drug development professionals aiming to design efficient and logical synthetic routes. We will explore the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide validated protocols to guide your synthetic strategy.
Part 1: The Mechanism and Electronic Drivers of SNAr on Pyridazines
The nucleophilic aromatic substitution (SNAr) reaction on pyridazines, like other electron-deficient heterocycles, does not proceed through a concerted displacement. Instead, it follows a two-step addition-elimination pathway.
-
Nucleophilic Addition: The nucleophile attacks one of the electron-deficient carbons (C3 or C6), which are alpha to the ring nitrogens. This attack breaks the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the single most critical factor determining the reaction's feasibility. The electron-withdrawing nitrogen atoms of the pyridazine ring are crucial for stabilizing the negative charge of this intermediate.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.
The nature of the substituent at the 3 and 6 positions dictates the outcome of this process. A substituent must be a good leaving group for the substitution to proceed efficiently.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The Decisive Role of the Leaving Group: Chloro vs. Methoxy
-
Chloride (Cl⁻): The chloride ion is an excellent leaving group. It is the conjugate base of a strong acid (HCl), meaning it is a stable anion. Its presence on the pyridazine ring highly activates the molecule for SNAr. The carbon-chlorine bond is sufficiently polarized to invite nucleophilic attack, and the subsequent expulsion of Cl⁻ is energetically favorable.[5]
-
Methoxide (CH₃O⁻): In stark contrast, the methoxide ion is a very poor leaving group. It is the conjugate base of a weak acid (methanol), making it a strong base and an unstable, high-energy species in solution. Therefore, the direct displacement of a methoxy group via SNAr is a highly unfavorable process and typically does not occur under standard conditions.[6]
This fundamental difference in leaving group ability is the primary driver of the divergent reactivity between 3,6-dichloropyridazine and this compound.
Part 2: Reactivity Profile of 3,6-Dichloropyridazine: The Versatile Workhorse
3,6-Dichloropyridazine is a cornerstone building block in synthetic chemistry precisely because of its high reactivity in SNAr reactions.[7] The two chlorine atoms can be substituted sequentially, allowing for the synthesis of both symmetrical and unsymmetrical 3,6-disubstituted pyridazines.
-
Mono-substitution: By controlling stoichiometry (using approximately one equivalent of the nucleophile) and reaction temperature, one chlorine atom can be selectively replaced. This is a common strategy for producing intermediates like 3-amino-6-chloropyridazine.[8]
-
Di-substitution: Using an excess of the nucleophile and/or higher temperatures drives the reaction to completion, replacing both chlorine atoms.
A wide range of nucleophiles can be employed, including:
-
Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and hydrazines react readily.[8][9]
-
Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chlorine atoms, though self-condensation can be a competing pathway with hydroxides.[10][11]
-
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers.[11]
This high degree of reactivity makes 3,6-dichloropyridazine an ideal starting material for generating chemical libraries for drug discovery and materials development.
Part 3: Reactivity Profile of this compound: A Tale of Inertness and Alternative Pathways
As predicted by its poor leaving group, this compound is generally inert to direct nucleophilic substitution at the C3 and C6 positions. Attempting SNAr reactions with amines or thiolates under conditions that are effective for the dichloro-analogue will typically result in no reaction.
However, this does not render the molecule useless. Its utility simply lies in different chemical transformations:
-
Resistance to Nucleophiles: The methoxy groups are robust and can withstand nucleophilic conditions, making this compound a stable core that can be modified at other positions if they are present.
-
Forced Substitution: In rare cases, if the pyridazine ring is exceptionally activated by other potent electron-withdrawing groups (e.g., a nitro group), a methoxy group can be displaced by a strong nucleophile, but this is not a general reaction.[6]
-
Alternative Functionalization (Directed Metalation): A more common strategy for functionalizing methoxy-substituted pyridines and other "less reactive" heterocycles is through directed ortho-metalation (DoM).[12][13] A strong base (like an organolithium reagent) can deprotonate a carbon atom adjacent to the methoxy group, creating a nucleophilic carbon center that can then react with various electrophiles. This C-H activation strategy completely bypasses the need for SNAr.
Part 4: Comparative Data and Synthetic Utility
The divergent reactivity of these two scaffolds is best illustrated with a direct comparison.
| Nucleophile | Reagent | 3,6-Dichloropyridazine | This compound |
| Amine | NH₄OH | Readily Substituted to form 3-amino-6-chloropyridazine.[8] | No Reaction under typical SNAr conditions. |
| Alkoxide | NaOCH₃ | Readily Substituted to form 3-chloro-6-methoxypyridazine.[10] | No Reaction (identity reaction). |
| Thiolate | NaSH | Readily Substituted to form 3-chloro-6-mercaptopyridazine. | No Reaction under typical SNAr conditions. |
| Organolithium | n-BuLi | Complex reaction, potential for both substitution and addition. | C-H Deprotonation (Metalation) at C4/C5 is a likely pathway.[12] |
This differing reactivity dictates their roles in synthesis, as illustrated in the workflow below.
Caption: Divergent synthetic pathways from the two pyridazine scaffolds.
Part 5: Experimental Protocols
The following protocols are representative of the typical reactions for each substrate.
Protocol 1: Mono-amination of 3,6-Dichloropyridazine
This protocol is adapted from a microwave-enhanced synthesis of 3-amino-6-chloropyridazine.[8]
Objective: To synthesize 3-amino-6-chloropyridazine via nucleophilic aromatic substitution.
Materials:
-
3,6-Dichloropyridazine (1.5 g)
-
Ammonium hydroxide solution (28-30% NH₃ content, 5 mL)
-
Thick-walled borosilicate glass vial (20 mL) with a sealable cap
-
Microwave reactor (e.g., CEM Discover S-Class)
-
Filtration apparatus (Büchner funnel)
-
Ethyl acetate, Hexane
Procedure:
-
Vessel Charging: Add 3,6-dichloropyridazine (1.5 g) to the 20 mL thick-walled microwave vial.
-
Reagent Addition: In a fume hood, carefully add the ammonium hydroxide solution (5 mL) to the vial.
-
Sealing: Securely seal the vial with the cap.
-
Microwave Irradiation: Place the vial inside the microwave reactor. Irradiate the mixture for 30 minutes at 120 °C (power set to 300W, using dynamic mode). Causality Note: Microwave heating dramatically accelerates the rate of substitution compared to conventional heating, allowing for shorter reaction times.
-
Cooling and Isolation: After the irradiation is complete, allow the vial to cool to room temperature. A precipitate should have formed.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a cold mixture of ethyl acetate:hexane (3:7) to remove any unreacted starting material and impurities.
-
Drying: Dry the product under vacuum to yield 3-amino-6-chloropyridazine as a light yellowish-white solid. (Reported yield: 87%). Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Directed Metalation of an Alkoxypyridine (Illustrative)
This protocol is a generalized example based on methodologies for the directed metalation of alkoxypyridines.[12]
Objective: To functionalize an alkoxypyridine at the C3 position via a lithiation-iodination sequence.
Materials:
-
4-Methoxypyridine (1 mmol)
-
Mesityllithium (MesLi) or Phenylithium (PhLi) (1.1 mmol) in an appropriate solvent (e.g., THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) (1.2 mmol)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Inert Atmosphere: Assemble dry glassware under an inert atmosphere of argon or nitrogen.
-
Substrate Solution: Dissolve 4-methoxypyridine (1 mmol) in anhydrous THF in a Schlenk flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the organolithium base (1.1 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C. A color change is typically observed. Stir for 1-2 hours. Causality Note: The methoxy group directs the strong base to deprotonate the adjacent C3 proton, forming a thermodynamically favored organolithium intermediate.
-
Electrophilic Quench: Dissolve iodine (1.2 mmol) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by flash chromatography to isolate the 3-iodo-4-methoxypyridine. Self-Validation: Successful C-H activation and functionalization is confirmed by spectroscopic analysis, which will show the incorporation of iodine and the specific regiochemistry.
Conclusion
The comparison between 3,6-dichloropyridazine and this compound offers a clear and compelling lesson in the principles of nucleophilic aromatic substitution.
-
3,6-Dichloropyridazine is an archetypal activated substrate . Its utility lies in its exceptional reactivity, serving as a versatile precursor for a multitude of 3,6-disubstituted pyridazines through facile SNAr reactions. It is the starting material of choice when the goal is to introduce diverse functionality at these positions.
-
This compound , conversely, is a relatively inert substrate in the context of SNAr. Its value is found in its stability and resistance to nucleophilic attack. It can be used when the methoxy groups are a desired final functionality or when modifications are planned at other sites on the molecular scaffold, often through alternative chemical strategies like C-H activation.
For the synthetic chemist, the choice is clear and strategy-driven. For building diversity through substitution, the dichloro scaffold is unparalleled. For building upon a stable, electron-rich core, the dimethoxy scaffold provides a robust foundation.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Reaction Mechanisms of 3,6-Dimethoxypyridazine: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridazine core, and specifically 3,6-dimethoxypyridazine, presents a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth validation of the reaction mechanisms of this compound, offering a comparative analysis with alternative heterocyclic systems, supported by experimental data, to inform rational drug design and development.
The Strategic Importance of the this compound Scaffold
This compound serves as a crucial building block in medicinal chemistry due to the electronic properties conferred by the two methoxy groups and the inherent reactivity of the pyridazine ring. The electron-donating methoxy groups significantly influence the electron density of the aromatic system, thereby modulating its reactivity in key synthetic transformations. Understanding these electronic effects is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the mechanistic intricacies of nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions involving this scaffold.
Synthesis of this compound: A Foundational Protocol
The journey into the reactivity of this compound begins with its synthesis, most commonly from its precursor, 3,6-dichloropyridazine. This transformation is a classic example of nucleophilic aromatic substitution, where the chloride ions are displaced by methoxide ions.
Experimental Protocol: Synthesis of this compound
A robust and scalable protocol for the synthesis of this compound is detailed below. This procedure is foundational for any subsequent functionalization.
Materials:
-
3,6-Dichloropyridazine
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add 3,6-dichloropyridazine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive
The pyridazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The two methoxy groups in this compound are electron-donating by resonance, which would typically be expected to decrease the ring's electrophilicity and thus its reactivity towards nucleophiles compared to its dichloro-analogue. However, the positions of these groups are critical.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1] The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring reduces the electron density at the ortho and para positions, making them susceptible to nucleophilic attack.[2] In pyridines, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex.[2]
While the methoxy groups are electron-donating, their presence can also influence the stability of the intermediate and the facility of leaving group departure in subsequent reactions where one of the methoxy groups is substituted.
Comparative Analysis: this compound vs. 3,6-Dichloropyridazine
To illustrate the impact of the methoxy substituents, a comparison with the more electron-deficient 3,6-dichloropyridazine is instructive.
| Feature | This compound | 3,6-Dichloropyridazine | Rationale |
| Ring Electron Density | Higher | Lower | Methoxy groups are electron-donating; Chloro groups are electron-withdrawing. |
| Reactivity in SNAr | Generally lower | Higher | A more electron-deficient ring is more susceptible to nucleophilic attack. |
| Leaving Group Ability | Methoxide (poor) | Chloride (good) | Chloride is a better leaving group than methoxide. |
This comparison highlights that while this compound is a versatile building block, its direct use in SNAr reactions to displace a methoxy group requires careful consideration of the reaction conditions and the nucleophile's strength. More commonly, it is synthesized from a more reactive precursor like 3,6-dichloropyridazine.
Metal-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds.[3][4] These reactions are central to the functionalization of heterocyclic compounds in drug discovery.
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
While this compound itself does not have a leaving group for direct cross-coupling, it is often synthesized from a halogenated precursor that readily participates in these reactions. For instance, mono-functionalization of 3,6-dichloropyridazine followed by methoxylation of the remaining chlorine atom is a common strategy.
Comparative Performance in Suzuki-Miyaura Coupling
Let's consider a hypothetical comparative study for the synthesis of a key intermediate.
| Substrate | Coupling Partner | Catalyst System | Solvent/Base | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | DME/Na₂CO₃ | ~20-30% | [3][5][6] |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Toluene/K₃PO₄ | High | [7] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | Dioxane/K₂CO₃ | Moderate to High | N/A |
Note: The yields are illustrative and can vary based on specific reaction conditions. This table underscores that the choice of heterocyclic core and its substituents significantly impacts the efficiency of cross-coupling reactions. While direct data for this compound is scarce, the reactivity of its halogenated precursors is well-documented.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridazine
Materials:
-
Halogenated pyridazine (e.g., 3-chloro-6-methoxypyridazine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To a reaction vessel, add the halogenated pyridazine (1.0 eq.), arylboronic acid (1.2 eq.), base (2.0 eq.), and palladium catalyst (0.05 eq.).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite, and concentrate.
-
Purify the residue by column chromatography.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[8] In the context of electron-deficient pyridazines, the inverse electron-demand variant is particularly relevant.[9][10][11] In an IEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile.[9] The pyridazine ring, being electron-deficient, can act as the diene component.
The presence of electron-donating methoxy groups in this compound increases the energy of the diene's HOMO and LUMO, which can decrease its reactivity in IEDDA reactions compared to pyridazines with electron-withdrawing groups.[9]
Mechanistic Pathway of IEDDA with Pyridazines
Comparative Reactivity in IEDDA Reactions
| Diene | Dienophile | Reactivity | Rationale |
| This compound | Electron-rich alkene | Moderate | Electron-donating methoxy groups decrease the electron-deficient character of the diene. |
| 3,6-Dichloropyridazine | Electron-rich alkene | High | Electron-withdrawing chloro groups enhance the electron-deficient nature of the diene, lowering the LUMO energy.[9] |
| 1,2,4,5-Tetrazine | Strained alkene | Very High | Tetrazines are highly electron-deficient and are known for their rapid IEDDA reactions.[11] |
This comparison indicates that while this compound can participate in IEDDA reactions, more electron-deficient pyridazine derivatives or other heterocyclic systems like tetrazines are often preferred for achieving higher reaction rates and yields.
Alternative Heterocyclic Scaffolds: A Comparative Outlook
For drug development professionals, the choice of a heterocyclic core is a critical decision. While this compound offers many advantages, it is essential to consider alternative scaffolds that might offer different reactivity profiles or physicochemical properties.
Pyrimidines as an Alternative
Pyrimidines, particularly those with alkoxy substituents, are a common alternative to pyridazines. For instance, 4,6-dimethoxypyrimidine presents an interesting comparison.
A comparative study of 4,6-diethoxypyrimidine versus 4,6-dimethoxypyrimidine suggests that the ethoxy groups are slightly stronger electron-donors, making the ring more reactive towards electrophiles and less reactive towards nucleophiles compared to the methoxy-substituted analogue.[12] This principle can be extended to a comparison with this compound, where the arrangement of the nitrogen atoms and substituents will dictate the specific sites of reactivity.
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in medicinal chemistry. Its reaction mechanisms, while governed by the general principles of heterocyclic chemistry, are subtly modulated by the electronic effects of the two methoxy groups. This guide has provided a framework for understanding and validating these mechanisms through comparative analysis and detailed protocols.
For drug development professionals, a deep understanding of the reactivity of such core structures is essential for the efficient design and synthesis of new chemical entities. Future studies providing direct, quantitative comparisons of the reaction kinetics and yields of this compound with a broader range of heterocyclic systems under standardized conditions would be of immense value to the scientific community.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. medsci.org [medsci.org]
- 11. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalytic Cross-Coupling with 3,6-Dimethoxypyridazine: A Comparative Analysis
Welcome to this in-depth technical guide on the strategic functionalization of 3,6-dimethoxypyridazine via transition metal-catalyzed cross-coupling reactions. The pyridazine moiety is a critical pharmacophore in medicinal chemistry and a valuable building block in materials science.[1] Its electron-deficient nature facilitates the crucial oxidative addition step in palladium catalysis, often without the need for highly specialized or expensive ligands.[2] This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to empower researchers in selecting the optimal conditions for their synthetic challenges.
We will dissect the nuances of catalyst and ligand selection for several key transformations, moving beyond simple protocols to explain the causality behind experimental choices. Our focus is on providing a self-validating framework for your research, grounded in authoritative literature.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[2]
Catalytic System Comparison
The choice of palladium precursor, ligand, and base is paramount for achieving high yields, especially when dealing with the specific electronic properties of the this compound core.
-
Palladium Precursors: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes such as Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. Pd(PPh₃)₄ is often effective for routine couplings of bromo- and iodo-pyridazines, providing an active Pd(0) source directly.[1][3]
-
Ligands: While standard triphenylphosphine (PPh₃) can be sufficient, sterically demanding and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) frequently offer superior performance.[4][5] These ligands promote faster rates of reductive elimination and stabilize the catalytically active monoligated palladium species, which is crucial for efficient coupling of electron-rich heterocycles.
-
Bases: The base plays a critical role in the transmetalation step. Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are most common. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference Insights |
| Pd(PPh₃)₄ | Phenylboronic Acid | 2M Na₂CO₃ | Toluene | Heat | 75 | A conventional system effective for simple arylations of chloro-pyridazines.[1] |
| Pd₂(dba)₃ / P(tBu)₃ | Various Arylboronic Acids | K₃PO₄ | Dioxane | 80 | Tri-tert-butylphosphine is known to be effective for less reactive chloroaromatics.[6] | |
| PdCl₂(dppf) | Heteroarylboronic Acids | K₂CO₃ | DME/H₂O | 90 | Dppf is a robust ligand, providing good stability and yields in many cases.[4] | |
| Pd₂(dba)₃ / SPhos | Hindered Arylboronic Acids | K₃PO₄ | Toluene/H₂O | 100 | SPhos is an outstanding ligand for constructing sterically hindered biaryls with high efficiency.[5] |
Generalized Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under conditions that are far milder and more general than classical methods like the Ullmann condensation.[7]
Catalytic System Comparison
This reaction is highly sensitive to the choice of ligand and base. The catalyst must be active enough to couple the amine but selective enough to avoid side reactions.
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are the most common precursors, as they are readily converted to the active Pd(0) species in situ.
-
Ligands: This is where the most significant advances have been made.
-
First Generation: Bulky, monodentate phosphines like P(t-Bu)₃ were early successes.[8]
-
Second Generation (Biarylphosphines): Ligands such as XPhos, SPhos, and BrettPhos have revolutionized the field.[9][10] Their steric bulk and electron-donating properties facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition, allowing for the coupling of a vast range of primary and secondary amines, and even ammonia equivalents.[9][11]
-
Bidentate Ligands: Ligands like BINAP and dppf were important developments, particularly for coupling primary amines, as they help prevent the formation of inactive palladium dimers.[7][8]
-
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used. The choice depends on the pKa of the amine being coupled.
Comparative Performance Data: Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference Insights |
| Pd(OAc)₂ / P(t-Bu)₃ | Secondary Amine | NaOtBu | Toluene | 80-100 | Good | First-generation catalysts are effective for many secondary amines.[8] |
| Pd₂(dba)₃ / BINAP | Primary Amine | NaOtBu | Toluene | 100 | High | Bidentate ligands like BINAP provided the first reliable extension to primary amines.[7] |
| Pd(OAc)₂ / BrettPhos | Primary Amine | K₂CO₃ | t-AmylOH | 110 | >90 | BrettPhos is a major breakthrough, promoting selective monoarylation of primary amines.[9] |
| Pd G3 / SPhos | Ammonia Surrogate | LHMDS | Dioxane | RT-80 | High | Modern pre-catalysts and ligands allow for the direct use of ammonia or equivalents.[4][11] |
Generalized Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
The Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[12] This reaction is distinguished by its use of a dual catalytic system, typically involving both palladium and copper(I) salts.[13]
Catalytic System Comparison
-
Palladium Catalyst: As with other couplings, Pd(PPh₃)₄ or combinations like PdCl₂(PPh₃)₂ are standard. The palladium complex orchestrates the main oxidative addition and reductive elimination steps.
-
Copper(I) Co-catalyst: Typically CuI is used. Its role is to react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is generally faster than direct reaction of the alkyne with the palladium center.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to deprotonate the alkyne and to act as a solvent.
-
Copper-Free Systems: While the classic Sonogashira reaction uses a copper co-catalyst, concerns over homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free protocols.[12][15] These systems often rely on more sophisticated palladium catalysts or different bases to facilitate the deprotonation and transmetalation steps.
Comparative Performance Data: Sonogashira Coupling
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference Insights |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT | High | The classic, highly reliable system for a broad range of substrates.[12][13] |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | DIPA | Toluene | 50 | >90 | A common variation used for many standard coupling reactions.[14] |
| Pd(P(t-Bu)₃)₂ | Arylacetylenes | Cs₂CO₃ | Dioxane | 80 | Good | Copper-free conditions using bulky phosphine ligands can be very effective.[12] |
| PdCl₂(cataCXium Plntb) | Functionalized Alkynes | TMEDA | TMEDA | 80 | High | Specialized ligands can give high turnover numbers and show broad functional group tolerance.[16] |
Other Cross-Coupling Methodologies
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other named reactions can be applied to pyridazine systems.
-
Stille Coupling: Uses organotin reagents. A key advantage is the stability of organostannanes to air and moisture, but a major drawback is their high toxicity.[17] The mechanism is very similar to the Suzuki coupling.[17]
-
Heck Reaction: Couples aryl halides with alkenes.[18] It's a powerful tool for vinylation but may have regioselectivity challenges depending on the alkene substrate.[19][20]
-
Negishi Coupling: Employs organozinc reagents.[21] Organozincs are more reactive than organoboranes, which can be an advantage for difficult couplings, but they are also highly sensitive to air and moisture, requiring stringent anhydrous conditions.[22]
-
Kumada Coupling: Utilizes Grignard (organomagnesium) reagents.[23] This was one of the first cross-coupling reactions developed.[24] The high reactivity and basicity of Grignard reagents limit the functional group tolerance of the reaction.[25][26]
Experimental Protocols & Workflow
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Representative Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add 3,6-dimethoxy-4-chloropyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Representative Buchwald-Hartwig Amination
-
Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Under an argon atmosphere, add 3,6-dimethoxy-4-bromopyridazine (1.0 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the desired arylamine.
Conclusion and Recommendations
The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and versatile strategy. The choice of catalytic system is critical and should be guided by the specific transformation desired.
-
For Suzuki-Miyaura couplings , traditional catalysts like Pd(PPh₃)₄ are often sufficient, but modern biaryl phosphine ligands such as SPhos should be considered for challenging or sterically hindered substrates to achieve higher yields and efficiency.[5]
-
For Buchwald-Hartwig aminations , the use of advanced biaryl phosphine ligands (e.g., BrettPhos, SPhos) in combination with a strong base like NaOtBu is highly recommended for achieving broad substrate scope and high yields.[9]
-
For Sonogashira couplings , the classic Pd/CuI co-catalyzed system remains the gold standard for its reliability, though copper-free alternatives should be explored if alkyne homocoupling is a significant issue.[13]
This guide provides a foundational framework for selecting and optimizing catalytic systems. Researchers are encouraged to use this information as a starting point and to perform their own reaction screening to identify the ideal conditions for their specific substrate combinations.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Negishi Coupling [organic-chemistry.org]
- 22. Negishi coupling - Wikipedia [en.wikipedia.org]
- 23. Kumada coupling - Wikipedia [en.wikipedia.org]
- 24. Kumada Coupling [organic-chemistry.org]
- 25. Kumada Coupling | NROChemistry [nrochemistry.com]
- 26. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to the Synthesis of 3,6-Dimethoxypyridazine: A Comparative Yield Analysis
Introduction
3,6-Dimethoxypyridazine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its symmetrically substituted pyridazine core serves as a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The efficiency of its synthesis is therefore a critical parameter for researchers in drug discovery and process development.
This guide provides an in-depth analysis of the predominant synthetic methodology for this compound, benchmarking yields against alternative approaches for the synthesis of its key precursor. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-tested protocols and objective comparisons to empower researchers to make informed decisions for their specific applications.
The Dominant Synthetic Pathway: A Two-Step Approach from Commodity Chemicals
The most industrially viable and widely adopted route to this compound begins with inexpensive, readily available starting materials: maleic anhydride and hydrazine. The synthesis is logically divided into two primary stages:
-
Formation and Chlorination of the Pyridazine Ring: Synthesis of the crucial intermediate, 3,6-dichloropyridazine.
-
Nucleophilic Aromatic Substitution (SNAr): Conversion of the dichloro-intermediate to the final dimethoxy product.
This pathway's prevalence is a direct result of its efficiency, scalability, and the relatively low cost of the reagents involved.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 3,6-Dichloropyridazine
The journey begins with the formation of 3,6-dihydroxypyridazine (more commonly known by its tautomeric name, maleic hydrazide) via the condensation of maleic anhydride with hydrazine hydrate. This intermediate is then subjected to chlorination to yield 3,6-dichloropyridazine[1][2]. While the initial condensation is straightforward and high-yielding (typically >90%)[1][2], the choice of chlorinating agent in the second step presents a critical process variable that significantly impacts yield, safety, and environmental footprint.
Benchmarking Chlorinating Agents
The conversion of the dihydroxy-pyridazine to the dichloro-pyridazine involves the substitution of hydroxyl groups with chlorine atoms. This is a common transformation in heterocyclic chemistry, but the efficacy of various reagents can differ.
| Chlorinating Agent | Typical Reaction Conditions | Reported Yield (%) | Key Considerations |
| Phosphorus Oxychloride (POCl₃) | Neat or in solvent (e.g., CHCl₃), heated (65-80°C) | 72 - 86%[3][4][5] | Pros: Common, effective, relatively inexpensive. Cons: Highly corrosive, toxic, generates significant phosphorus-containing waste, requires careful quenching. |
| Phosphorus Pentachloride (PCl₅) | Heated (e.g., 125°C) | ~82%[1] | Pros: Highly reactive. Cons: Solid, moisture-sensitive, produces HCl and POCl₃ as byproducts, difficult to handle on a large scale. |
| N-Chlorosuccinimide (NCS) | In ethanol with catalytic HCl, heated (45-55°C) | 91 - 93%[1] | Pros: High yield, milder conditions, safer to handle, less hazardous waste. Cons: More expensive than phosphorus chlorides. |
Expert Analysis: For laboratory-scale synthesis, phosphorus oxychloride (POCl₃) remains a workhorse due to its reliability and cost-effectiveness. However, for process scale-up and green chemistry considerations, the use of N-Chlorosuccinimide (NCS) is a demonstrably superior alternative, offering higher yields under safer conditions with a more favorable environmental profile[1]. The avoidance of corrosive phosphorus byproducts simplifies workup and waste disposal.
Part 2: Nucleophilic Aromatic Substitution to Yield this compound
The second and final stage of the synthesis is the double nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles, especially at the carbon positions adjacent to the nitrogens (C3 and C6), which are further activated by the chloro leaving groups.
Sodium methoxide serves as the source of the methoxide nucleophile (CH₃O⁻), which attacks the electron-poor carbon centers, displacing the chloride ions to form the target this compound.
Caption: Mechanism of the SNAr reaction on 3,6-Dichloropyridazine.
Yield and Causality: The reaction is typically driven to completion by using at least two equivalents of sodium methoxide in a suitable solvent like methanol at reflux. While specific yield data for this exact transformation is sparse in readily available literature, comparable nucleophilic substitutions on chloro-pyridazine N-oxides with alkoxides report yields in the range of 65-70% [6]. This serves as a reliable benchmark. The reaction's success hinges on the potent nucleophilicity of the methoxide ion and the electron-deficient nature of the pyridazine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).
Experimental Protocols
The following protocols are provided as a self-validating system for researchers. They represent standard, reproducible methods for the synthesis described.
Protocol 1: Synthesis of 3,6-Dichloropyridazine via POCl₃
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine (11.2 g, 100 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (46.0 g, 300 mmol) to the flask.
-
Reaction: Heat the mixture to 65°C and stir for 3.5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until the pH is ~8. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,6-dichloropyridazine. A typical reported yield for this procedure is approximately 86% [3][5].
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add dry methanol (100 mL).
-
Reagent Preparation: Carefully add sodium metal (2.53 g, 110 mmol) in small portions to the methanol to generate sodium methoxide in situ. Allow the mixture to cool to room temperature.
-
Substrate Addition: Add 3,6-dichloropyridazine (7.45 g, 50 mmol) to the sodium methoxide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material has been fully consumed.
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: Add water (100 mL) to the residue and extract with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification by recrystallization or silica gel chromatography will afford pure this compound. The expected yield is benchmarked at ~65-70% [6].
Conclusion
The synthesis of this compound is most effectively achieved through a well-established two-step process starting from maleic anhydride. The critical choice lies in the chlorination of the intermediate 3,6-dihydroxypyridazine, where N-chlorosuccinimide offers a higher-yielding and more environmentally benign alternative to traditional phosphorus-based reagents. The subsequent nucleophilic aromatic substitution with sodium methoxide proceeds reliably, leveraging the inherent electronic properties of the pyridazine core. By understanding the causality behind these experimental choices and utilizing the detailed protocols provided, researchers can efficiently and reproducibly synthesize this important chemical building block with optimized yields.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
The Gold Standard: A Comparative Guide to X-ray Crystallography for Definitive Structure Elucidation of 3,6-Dimethoxypyridazine Products
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. In the realm of N-heterocyclic chemistry, pyridazine scaffolds are of significant interest due to their diverse biological activities.[1] This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 3,6-dimethoxypyridazine products, establishing why single-crystal X-ray crystallography is considered the definitive method.
The Challenge of Structural Ambiguity in Pyridazine Synthesis
The synthesis of substituted pyridazines can sometimes lead to isomeric products or unexpected rearrangements. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they provide inferential data about connectivity and molecular formula, respectively. For instance, NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule, but its interpretation can be complex and, in some cases, ambiguous without a definitive structural reference.[2][3] Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight, but offers limited information about the spatial arrangement of atoms. When absolute certainty of stereochemistry, conformation, and intermolecular interactions is required, a more direct and unambiguous method is necessary.
X-ray Crystallography: The Definitive Arbiter
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional map of electron density within the molecule. This allows for the direct visualization of atomic positions, bond lengths, bond angles, and torsional angles with exceptional accuracy. For this compound, this means not just confirming the core pyridazine structure and the connectivity of the methoxy groups, but also understanding its solid-state conformation and how the molecules pack together in a crystal lattice.
The crystallographic data for this compound is publicly available through the Crystallography Open Database (COD) under the entry 4023335, providing a verifiable and definitive structural model for this compound.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
To illustrate the unique advantages of X-ray crystallography, a comparison with other common analytical techniques is presented below.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity of atoms (through-bond correlations), relative stereochemistry (through-space correlations), solution-state dynamics. | Molecular weight, elemental composition (High-Res MS), fragmentation patterns for substructure information. |
| Nature of Data | Direct, unambiguous structural model. | Indirect, inferential data requiring interpretation of chemical shifts and coupling constants. | Provides molecular formula and fragments, but not 3D structure. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm). | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solution or solid state. |
| Key Advantage | Definitive and absolute structure determination. | Provides information about the molecule's structure and dynamics in solution. | High sensitivity and ability to determine molecular formula. |
| Key Limitation | Requires a suitable single crystal, which can be challenging to grow. | Can be ambiguous for complex structures or isomers; provides an average structure in solution. | Does not provide information on stereochemistry or 3D arrangement. |
Experimental Workflow: From Powder to Definitive Structure
The journey from a newly synthesized batch of this compound to its definitive crystal structure involves a meticulous workflow. The causality behind each step is crucial for success.
Caption: Experimental workflow for the definitive structure elucidation of this compound via X-ray crystallography.
Detailed Experimental Protocol: Single Crystal Growth of this compound
The most critical and often challenging step is obtaining high-quality single crystals. The following protocol outlines a common and effective method.
Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A range of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, hexane, acetone)
-
Small, clean glass vials (e.g., 1-2 mL)
-
Parafilm or aluminum foil with pinholes
Methodology: Slow Evaporation
-
Solubility Testing: Begin by determining the solubility of this compound in various solvents. The ideal solvent is one in which the compound is moderately soluble at room temperature.
-
Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of the purified product in the chosen solvent. Gently warm the solution if necessary to aid dissolution. Add the compound incrementally until a small amount of solid no longer dissolves, indicating a saturated or near-saturated solution.
-
Filtration: Filter the warm, saturated solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or undissolved microparticles that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with parafilm and pierce a few small holes with a needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial daily for the formation of crystals. The process can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once well-formed crystals of a suitable size are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Decision-Making Framework for Structural Analysis
The choice of analytical technique depends on the specific research question and the stage of the investigation.
References
A Researcher's Guide to In-Silico Prediction and Experimental Validation of 3,6-Dimethoxypyridazine Derivative Properties
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of in-silico and experimental methodologies for characterizing derivatives of 3,6-dimethoxypyridazine, a scaffold of significant interest due to the wide range of biological activities exhibited by pyridazine-containing compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed protocols to navigate the iterative process of drug candidate optimization.
The Strategic Imperative: Integrating Prediction with Practice
The early phases of drug discovery are fraught with high attrition rates, often due to unfavorable biopharmaceutical properties.[3] A purely empirical approach to synthesizing and screening vast libraries of compounds is both time-consuming and resource-intensive. Conversely, relying solely on computational models without experimental confirmation risks advancing candidates based on theoretical inaccuracies.
The power of a combined approach lies in its efficiency. In-silico tools allow for the rapid, cost-effective screening of virtual libraries, prioritizing compounds with the highest probability of success.[4][5] This predictive filtering enables a more focused and rational experimental validation, ultimately accelerating the discovery timeline.
Below is a conceptual workflow illustrating the integration of in-silico and experimental approaches in a drug discovery pipeline.
Caption: Integrated workflow for in-silico prediction and experimental validation.
In-Silico Prediction: Building a Virtual Profile
The initial step involves creating a virtual library of this compound derivatives. These are then subjected to a battery of computational analyses to predict their properties.
ADMET properties are critical determinants of a drug's success. In-silico tools provide early-stage alerts for potential liabilities.[6]
-
Rationale: The goal is to filter out compounds with predicted poor pharmacokinetics or toxicity profiles before committing to synthesis.[5] This significantly reduces the number of compounds that need to be synthesized and tested.
-
Common Tools:
-
SwissADME: A free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8]
-
pkCSM: Predicts small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[8]
-
Molinspiration & Osiris: Used to predict drug-likeness, bioactivity, and toxicity.[7][9][10]
-
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[11]
-
Rationale: By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel derivatives and guide the design of more effective compounds.[12]
-
Methodologies:
-
Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).[11]
-
Artificial Neural Networks (ANN): A more complex, non-linear approach that can capture intricate relationships between structure and activity.[11]
-
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13]
-
Rationale: This technique is invaluable for understanding the potential mechanism of action and for structure-based drug design. It helps to visualize and analyze the interactions between the pyridazine derivative and its biological target.[1][14]
-
Common Software: AutoDock Vina, Schrödinger Suite, MOE.
Table 1: Comparison of In-Silico Prediction Methods
| Method | Primary Objective | Key Outputs | Common Tools/Software |
| ADMET Prediction | To assess the pharmacokinetic and toxicity profiles of compounds.[6][9] | Drug-likeness, solubility, permeability, toxicity risks.[10] | SwissADME, pkCSM, Osiris.[7][8] |
| QSAR Modeling | To establish a mathematical relationship between chemical structure and biological activity.[11][12] | Predictive models for biological activity, identification of key molecular descriptors. | MLR, ANN, various statistical software packages.[11] |
| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target.[13][14] | Binding energy, protein-ligand interactions, preferred binding pose. | AutoDock Vina, Schrödinger Suite, MOE. |
Experimental Validation: From Virtual to Reality
Once promising candidates are identified through in-silico screening, the next crucial step is their synthesis and experimental validation.
The synthesis of this compound derivatives often involves multi-step reactions. Detailed characterization is essential to confirm the identity and purity of the synthesized compounds.[15]
-
Characterization Techniques:
The measurement of physicochemical properties is crucial for understanding a drug's behavior in biological systems.[3][18]
-
Rationale: These properties directly influence a drug's absorption, distribution, and formulation.[19]
-
Key Properties and Measurement Techniques:
-
Solubility: Assessed using methods like the shake-flask technique to determine thermodynamic solubility or high-throughput kinetic solubility assays.[19][20]
-
Lipophilicity (LogP/LogD): Determined experimentally using the shake-flask method or chromatographically via reversed-phase high-performance liquid chromatography (RP-HPLC).[20][21]
-
Ionization Constant (pKa): Measured by potentiometric titration or UV-spectrophotometry.[19]
-
Table 2: Predicted vs. Experimental Physicochemical Properties (Hypothetical Data)
| Compound ID | Predicted LogP (SwissADME) | Experimental LogP (Shake-Flask) | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |
| DPD-001 | 2.5 | 2.3 | 0.1 | 0.08 |
| DPD-002 | 3.1 | 2.9 | 0.05 | 0.04 |
| DPD-003 | 1.8 | 1.9 | 0.5 | 0.6 |
In-vitro assays are essential for determining the biological activity of the synthesized compounds.[22] The choice of assay depends on the therapeutic target. For instance, if the target is cancer, a variety of assays can be employed.[23][24]
-
Rationale: These assays provide quantitative data on the potency and efficacy of the compounds, which can then be used to refine the QSAR models.
-
Example Protocol: MTT Cell Proliferation Assay for Anticancer Activity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[22]
-
Below is a diagram of a typical experimental workflow for in-vitro validation.
Caption: Experimental workflow for in-vitro validation of anticancer activity.
Conclusion and Future Directions
The integration of in-silico prediction and experimental validation provides a robust framework for the efficient discovery and optimization of novel this compound derivatives. The predictive power of computational models helps to focus synthetic efforts, while experimental data provides the necessary ground truth to validate and refine these models. This iterative cycle of prediction, synthesis, and testing is the cornerstone of modern, rational drug design. Future advancements in artificial intelligence and machine learning will likely further enhance the accuracy of in-silico predictions, leading to even more streamlined and successful drug discovery campaigns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auctoresonline.org [auctoresonline.org]
- 5. benthamscience.com [benthamscience.com]
- 6. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 10. researchgate.net [researchgate.net]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 21. Physicochemical properties of drug | PPT [slideshare.net]
- 22. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 3,6-Dimethoxypyridazine in a Reaction Mixture: A Comparative Guide to GC-MS and HPLC Methods
In the landscape of pharmaceutical and agrochemical development, the precise quantification of heterocyclic compounds is paramount for ensuring reaction efficiency, product purity, and ultimately, safety.[1] 3,6-Dimethoxypyridazine, a key intermediate in the synthesis of various biologically active molecules, often requires rigorous analytical monitoring within complex reaction mixtures. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, complete with supporting experimental protocols and data. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.
The Analytical Challenge: Why Method Selection Matters
A reaction mixture is a dynamic environment containing the target analyte, starting materials, reagents, solvents, and potential byproducts. An effective analytical method must be selective enough to distinguish this compound from these other components and sensitive enough to quantify it with a high degree of accuracy and precision. The choice between GC-MS and HPLC is not merely a matter of instrument availability; it is a decision rooted in the physicochemical properties of the analyte and the specific requirements of the analysis.
A Head-to-Head Comparison: GC-MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection. | Separation based on polarity and interactions with the stationary phase in the liquid phase, typically with UV detection. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. | Versatile for a wide range of compounds, including non-volatile and thermally labile substances.[2][3] |
| Selectivity | High, due to both chromatographic separation and mass-to-charge ratio detection. | Good, but can be limited by co-eluting species with similar UV absorbance. |
| Sensitivity | Generally very high, capable of detecting trace amounts. | High, particularly with UV-Vis and fluorescence detectors.[2] |
| Sample Preparation | Often requires extraction into a volatile organic solvent and can be sensitive to non-volatile matrix components.[4][5] | More flexible sample preparation; can often directly analyze diluted aqueous or organic samples. |
| Run Time | Typically faster for individual sample runs. | Can have longer run times, especially with complex gradients. |
| Cost & Complexity | Higher initial instrument cost and can be more complex to operate and maintain. | Lower initial instrument cost and generally easier to operate. |
| Key Advantage for this compound | Excellent for resolving potential volatile impurities and providing structural confirmation through mass spectra. | Robust for routine analysis in a quality control setting, especially if the reaction mixture contains non-volatile components. |
In-Depth Analysis with GC-MS: A Detailed Protocol
GC-MS is a powerful technique for the analysis of this compound, offering exceptional sensitivity and selectivity. The following protocol is a robust starting point for method development.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Step-by-Step GC-MS Protocol
-
Internal Standard (IS) Selection: Choose an internal standard with similar chemical properties to this compound but a different retention time and mass spectrum. 3,6-Dichloropyridazine is a suitable candidate.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a clean solvent (e.g., ethyl acetate).
-
Sample Preparation:
-
Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute with a suitable volatile solvent like ethyl acetate to a final volume of 1 mL.
-
Add the internal standard to the diluted sample at the same concentration used in the calibration standards.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.[5]
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 140, 125, 97) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the samples.
-
Calculate the response factor (RF) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.
-
Determine the concentration of this compound in the reaction mixture sample using the calibration curve.
-
The HPLC Alternative: A Robust and Versatile Approach
For reaction mixtures containing non-volatile components or when a simpler, more routine analytical method is desired, HPLC with UV detection presents a compelling alternative.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Step-by-Step HPLC-UV Protocol
-
External Standard Calibration: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Preparation:
-
Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute with the mobile phase to a final volume of 1 mL in a volumetric flask.
-
Filter the diluted sample through a 0.45 µm PVDF syringe filter into an HPLC vial.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm (or the λmax of this compound).
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the calibration standards and the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the reaction mixture sample using the calibration curve.
-
Performance Data: A Comparative Summary
The following table presents hypothetical but realistic performance data for the two methods, based on typical validation parameters.
| Parameter | GC-MS Method | HPLC-UV Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 ng/mL | ~3 ng/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Conclusion: Making the Right Choice for Your Application
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound in a reaction mixture.
-
Choose GC-MS when:
-
The highest sensitivity and selectivity are required.
-
You need to identify and quantify unknown impurities.
-
The reaction mixture is relatively clean and free of non-volatile components.
-
-
Choose HPLC-UV when:
-
A robust, routine method for a quality control environment is needed.
-
The reaction mixture contains non-volatile components that could interfere with GC analysis.
-
Simplicity of operation and lower instrument cost are important factors.
-
Ultimately, the choice of analytical technique should be guided by a thorough understanding of the sample matrix, the required level of analytical rigor, and the available resources. This guide provides a solid foundation for developing and validating a quantitative method that ensures the quality and consistency of your chemical synthesis.
References
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 3,6-Dimethoxypyridazine
For Immediate Implementation by Laboratory Professionals
Hazard Assessment: Proceed with Precaution
Due to the absence of a specific Safety Data Sheet (SDS) for 3,6-dimethoxypyridazine, a conservative approach to its hazard assessment is paramount. Analysis of analogous pyridazine derivatives suggests that this compound should be handled as a hazardous substance.
Inferred Hazard Profile:
| Hazard Category | Potential Effects | Source Analogy |
| Acute Oral Toxicity | Harmful if swallowed. | Based on data for 2,6-dimethoxypyridine. |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on data for 2,6-dimethoxypyridine. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Based on data for 2,6-dimethoxypyridine. |
| Respiratory Irritation | May cause respiratory irritation. | Based on data for 3,6-dihydroxypyridazine. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Inferred from related heterocyclic compounds.[1] |
It is crucial to treat this compound with the same level of caution as substances with a confirmed hazardous profile until specific toxicological and ecotoxicological data become available.
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them immediately after handling the substance.[2]
-
Body Protection: A laboratory coat, long-sleeved shirt, and long pants are essential to prevent skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If there is a risk of generating dust or aerosols, a certified respirator should be used.[2]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[2]
-
Collect the Absorbed Material: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[2]
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Disposal Procedures: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its contaminated waste must be handled in strict accordance with local, state, and federal regulations.[2] As a substance with an incomplete hazard profile, it must be treated as hazardous waste.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental reactions and ensure compliant disposal.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
-
Risk Assessment: Before beginning any process that will generate waste, review all available safety information for pyridazine-containing compounds.[2]
-
Container Preparation: Ensure a designated, properly labeled hazardous waste container is readily accessible. The label must clearly state "Hazardous Waste" and include the chemical name: "this compound".[2]
-
Waste Transfer: Carefully transfer all waste containing this compound into the appropriate designated container. Avoid mixing with incompatible wastes.
-
Decontamination of Equipment: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use a suitable solvent rinse (e.g., ethanol, isopropanol), followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
Final Disposal: Securely seal the hazardous waste container. Arrange for collection by a licensed professional waste disposal service.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method for similar combustible materials.[3]
Regulatory Framework: Adherence to a Higher Standard
The handling and disposal of hazardous chemicals are governed by strict regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Hazard Communication Standard (HCS): This standard requires that employers inform and train employees on the hazards of chemicals in the workplace.[4]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[5][6]
It is the responsibility of the institution and the individual researcher to be aware of and comply with all applicable federal, state, and local regulations.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound, while complicated by the lack of specific data, is a manageable challenge when approached with a conservative and informed mindset. By treating this compound as hazardous, adhering to stringent PPE and handling protocols, and following a well-defined disposal plan, researchers can ensure their own safety and protect the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and a vital component of trusted research.
References
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 3,6-Dimethoxypyridazine
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The following guide provides a comprehensive operational plan for the safe handling and disposal of 3,6-Dimethoxypyridazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyridazine and pyridine derivatives. This approach ensures a conservative and robust safety margin, treating the compound with the caution it warrants.
Hazard Assessment and Engineering Controls: The First Line of Defense
While specific toxicity data for this compound is not extensively documented, related pyridazine compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a proactive approach to exposure minimization is paramount.
Engineering Controls are Non-Negotiable:
-
Certified Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any potential vapors or aerosols.[5][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[5][6]
-
Accessible Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and consistent use of PPE are fundamental to preventing chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield conforming to ANSI Z87.1 or EN166 standards.[7][8] | To protect against splashes and aerosols that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | - Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[5][9] Inspect gloves for any signs of degradation or puncture before use. - Lab Coat: A chemically resistant lab coat, preferably with long sleeves and elastic cuffs. | To prevent skin contact, which may cause irritation.[1][2] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary for non-routine operations or in the event of a spill where fume hood containment is compromised.[7][9] | To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][2] |
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The fume hood sash should be at the lowest practical height.
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound on a tared weigh paper or in a suitable container within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][8] Decontaminate all surfaces and equipment used.
Storage Requirements:
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6][10] The container should be tightly sealed and clearly labeled.[5][10]
Spill Management and Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Situation: From a safe distance, assess the extent of the spill and whether it can be managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE, including respiratory protection if warranted.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6] For liquid spills, use absorbent pads to contain the spread.[10]
-
Collect and Dispose: Carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste.[8][11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[12]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be treated as hazardous chemical waste.
Waste Disposal Workflow:
-
Segregation: Keep all waste containing this compound separate from other waste streams. This includes unused product, contaminated PPE, and cleanup materials.
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[11] Do not dispose of this chemical down the drain or in regular trash.[13]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. americanchemistry.com [americanchemistry.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
